Product packaging for Heptyl isobutyrate(Cat. No.:CAS No. 2349-13-5)

Heptyl isobutyrate

Cat. No.: B1581869
CAS No.: 2349-13-5
M. Wt: 186.29 g/mol
InChI Key: RFDUMBPGZUIKOG-UHFFFAOYSA-N
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Description

Contextualization of Ester Chemistry within Organic Synthesis

Esters are a pivotal class of organic compounds, defined by a carbonyl group connected to an ether linkage. solubilityofthings.comwikipedia.org They are the products of a reaction between an acid and an alcohol, a process known as esterification. solubilityofthings.comnumberanalytics.compressbooks.pub This reaction is fundamental in organic chemistry, serving as a cornerstone for the synthesis of a vast array of molecules. numberanalytics.com The versatility of esters is evident in their role as key intermediates in numerous synthetic pathways, enabling the creation of more complex organic structures. solubilityofthings.com Their chemical reactivity, particularly the susceptibility of the carbonyl carbon to nucleophilic attack, allows for transformations into other functional groups, a critical aspect of synthetic organic chemistry. fiveable.me

The classic method for ester synthesis is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a dehydrating agent, such as sulfuric acid. wikipedia.org The reversible nature of this reaction necessitates strategies to drive the equilibrium towards the product, such as using an excess of one reactant or removing water as it is formed. wikipedia.orgpressbooks.pub The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol to form a tetrahedral intermediate. solubilityofthings.compressbooks.pub Subsequent loss of a water molecule yields the final ester. solubilityofthings.com

Significance of Heptyl Isobutyrate as a Representative Volatile Organic Compound for Academic Inquiry

This compound, with the chemical formula C11H22O2, serves as an exemplary volatile organic compound (VOC) for academic study. ontosight.ai Its synthesis through the esterification of heptanol (B41253) and isobutyric acid provides a practical illustration of fundamental ester chemistry. ontosight.ai As a VOC, its physical and chemical properties, such as its boiling point, vapor pressure, and solubility, are subjects of analytical investigation. thegoodscentscompany.comnih.gov

The compound's characteristic fruity and floral odor makes it a relevant subject in the study of olfaction and the chemical basis of scent. ontosight.aithegoodscentscompany.com Furthermore, its presence in various natural products, including certain plants, offers a basis for research in natural product chemistry. nih.gov The analysis of such compounds often involves techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify their presence in complex mixtures. mdpi.commdpi.com

Overview of Current Research Paradigms and Theoretical Frameworks Applicable to Short-Chain Esters

The study of short-chain esters like this compound falls under several contemporary research paradigms. One major area is the investigation of microbial volatile organic compounds (MVOCs), which are metabolic products of fungi and bacteria. swesiaq.se Research in this field aims to understand the production of these compounds by various microorganisms and their potential effects. swesiaq.se

Another significant paradigm is the development of biocatalysts for the "natural" production of esters. nih.gov This involves using enzymes like lipases and esterases, often from recombinant microorganisms, to synthesize esters through transesterification and esterification reactions in organic media. nih.gov This approach is driven by the demand for natural flavors and fragrances. nih.gov

Furthermore, the study of short-chain fatty acids (SCFAs) and their esters is a burgeoning field in understanding their roles in biological systems. mpg.demdpi.com Research is exploring the effects of these compounds on metabolic health and their potential applications in drug development and as functional food ingredients. mdpi.commetabolon.com

Interdisciplinary Research Confluences: Bridging Organic Chemistry with Chemical Biology and Analytical Science

The study of this compound exemplifies the convergence of organic chemistry, chemical biology, and analytical science. Organic chemistry provides the foundational knowledge for its synthesis and reactivity. numberanalytics.com Chemical biology investigates its interactions with biological systems, such as its role as an olfactory signal or its metabolic fate. mpg.de For instance, research on how bacterial short-chain fatty acids influence behavior in organisms like Drosophila melanogaster highlights this interdisciplinary connection. mpg.de

Analytical science is crucial for the detection and quantification of this compound and similar compounds. mdpi.commdpi.com Techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are essential for analyzing volatile compounds in various matrices, from food and beverages to biological samples. mdpi.commdpi.comnih.gov This analytical capability underpins research in areas ranging from food science and fragrance chemistry to environmental monitoring and clinical diagnostics. nih.govmdpi.comresearchgate.net

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C11H22O2 ontosight.ainist.gov
Molecular Weight 186.29 g/mol nist.gov
Appearance Colorless to pale yellow liquid nih.govfao.org
Odor Fruity, floral, herbaceous, woody ontosight.aithegoodscentscompany.comnih.govfao.org
Boiling Point 212.0 °C at 760 mmHg thegoodscentscompany.comnih.gov
Specific Gravity 0.8630 at 25 °C thegoodscentscompany.com
Refractive Index 1.4190 at 20 °C thegoodscentscompany.com
Solubility Insoluble in water; soluble in organic solvents nih.govfao.org
Vapor Pressure 0.158 mmHg at 25 °C (estimated) thegoodscentscompany.com
Flash Point 183.0 °F (83.9 °C) thegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B1581869 Heptyl isobutyrate CAS No. 2349-13-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-13-11(12)10(2)3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDUMBPGZUIKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062339
Record name Propanoic acid, 2-methyl-, heptyl ester
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Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid/herbaceous, woody odour
Record name Heptyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/198/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

212.00 °C. @ 760.00 mm Hg
Record name Heptyl 2-methylpropanoate
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URL http://www.hmdb.ca/metabolites/HMDB0040171
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents
Record name Heptyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/198/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8625 (15°/15°)
Record name Heptyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/198/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2349-13-5
Record name Heptyl isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2349-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Heptyl isobutyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, heptyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2-methyl-, heptyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.343
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE997Z53QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Heptyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies and Biotechnological Production of Heptyl Isobutyrate

Chemo-Synthetic Pathways and Mechanistic Investigations

The chemical synthesis of heptyl isobutyrate is primarily achieved through esterification, a fundamental reaction in organic chemistry. ontosight.ai Mechanistic investigations and the development of novel catalytic systems are central to optimizing these synthetic pathways for higher yields and purity.

Esterification Reactions: Catalytic Enhancement and Selectivity

Esterification for producing this compound involves the reaction of an alcohol (1-heptanol) with a carboxylic acid (isobutyric acid) or its derivative. The efficiency and selectivity of these reactions are highly dependent on the catalyst and reaction conditions employed.

Direct esterification, often referred to as Fischer esterification, is a classic method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. mit.edu The reaction between isobutyric acid and 1-heptanol (B7768884) yields this compound and water.

The reaction is a reversible equilibrium process. mit.edu To achieve high yields of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing the water produced during the reaction, for instance, through azeotropic distillation. mit.edu

Kinetic and Thermodynamic Factors:

The rate of esterification is influenced by temperature, catalyst concentration, and the molar ratio of reactants. Strong mineral acids like sulfuric acid (H₂SO₄) are traditional homogeneous catalysts that accelerate the reaction by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. mit.edu However, the use of homogeneous catalysts can lead to challenges in product purification and catalyst recovery, as well as potential side reactions. researchgate.net

Kinetic studies on similar esterification reactions, such as acetic acid with isobutanol, have shown that the uncatalyzed reaction follows a second-order reversible model. researchgate.net In the presence of a heterogeneous catalyst like Amberlite, the mechanism can shift, for instance, to an Eley-Rideal model where the reaction occurs between an adsorbed alcohol molecule and an acid molecule in the bulk fluid. researchgate.net The activation energy for the esterification of propionic acid with heptanol (B41253) using Amberlyst catalysts has been determined to be in the range of 45.1 to 51.4 kJ/mol, highlighting the role of the catalyst in lowering the energy barrier for the reaction.

Table 1: Kinetic Parameters for Acid-Catalyzed Esterification of Heptanol and Propionic Acid Note: Data for a closely related ester, heptyl propionate (B1217596), is presented due to the scarcity of specific kinetic data for this compound.

CatalystActivation Energy (kJ/mol)Equilibrium Constant (K) RangeTemperature Range (K)Reference
Amberlyst 3651.46.2 - 7.8318 - 348
Amberlyst 7045.16.2 - 7.8318 - 348

Transesterification is an alternative route to ester synthesis that involves the reaction of an ester with an alcohol to produce a different ester. masterorganicchemistry.com For this compound, this could involve reacting a lower alkyl isobutyrate, such as methyl isobutyrate or ethyl isobutyrate, with 1-heptanol. researchgate.net This method is advantageous when the carboxylic acid is unstable or difficult to handle, or to avoid the production of water, which can complicate purification. researchgate.net

Like direct esterification, transesterification is an equilibrium-controlled process. masterorganicchemistry.com To maximize the yield of this compound, the equilibrium is driven forward by using a large excess of the reactant alcohol (1-heptanol) or by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) as it is formed. masterorganicchemistry.com

Catalyst Design:

The reaction can be catalyzed by both acids and bases. masterorganicchemistry.com

Acid Catalysts : Similar to direct esterification, protic acids (H₂SO₄) or solid acids (ion-exchange resins, zeolites) can be used. researchgate.net The mechanism involves protonation of the carbonyl oxygen to activate the ester for nucleophilic attack. masterorganicchemistry.com

Base Catalysts : Basic catalysts, such as sodium methoxide, are also effective. The mechanism involves the nucleophilic addition of an alkoxide ion to the ester's carbonyl group, followed by the elimination of the original alkoxy group. masterorganicchemistry.com

Biocatalysts : Lipases are increasingly used as catalysts for transesterification due to their high selectivity and operation under mild conditions. scielo.br For instance, immobilized lipase (B570770) (Lipozyme IM-77) has been successfully used to synthesize hexyl butyrate (B1204436) via transesterification of hexanol and tributyrin (B1683025). scielo.br

Research has shown that heterogeneous catalysts are preferable as they simplify catalyst removal and minimize corrosion and waste. researchgate.net

Acid-Catalyzed Direct Esterification: Kinetic and Thermodynamic Considerations

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of flavor esters like this compound is an active area for the application of these principles.

Performing reactions without a solvent, known as a solvent-free system (SFS), offers significant environmental and economic benefits. It eliminates solvent-related toxicity, reduces waste from solvent recovery, and can lead to higher reactant concentrations, potentially increasing reaction rates. mdpi.com

In the context of ester synthesis, where reactants are often liquid, one of the reactants can serve as the reaction medium. mdpi.com This is particularly feasible when the alcohol and carboxylic acid have mutual solubility. mdpi.com For the synthesis of isobutyl propionate, a closely related ester, a high conversion of 92.52% was achieved in a solvent-free system using an immobilized lipase (Novozym® 435) with an excess of the alcohol. researchgate.net The use of SFS in lipase-catalyzed synthesis of flavor esters like methyl butyrate and octyl acetate (B1210297) has also been demonstrated to achieve high molar conversions. scispace.com This approach is highly applicable to the production of this compound, reducing the process's environmental footprint.

The replacement of homogeneous catalysts with heterogeneous ones is a cornerstone of green chemical synthesis. researchgate.net Heterogeneous catalysts are in a different phase from the reactants, which allows for easy separation by filtration and subsequent reuse. researchgate.net This simplifies product purification, reduces waste, and lowers operational costs. researchgate.net

Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst) and zeolites are effective solid acid catalysts for esterification. researchgate.net They provide acidic sites for catalysis while being easily recoverable. For example, Amberlyst-15 has been successfully used as a catalyst for producing n-propyl propionate. researchgate.net These catalysts have demonstrated high activity and the potential for use in continuous processes.

Immobilized Lipases: Biocatalysis using immobilized enzymes, particularly lipases, represents a powerful green alternative for ester synthesis. mdpi.com Lipases (E.C. 3.1.1.3) catalyze esterification and transesterification reactions with high specificity under mild temperature and pH conditions, which minimizes energy consumption and byproduct formation. scielo.brmdpi.com Immobilization, where the enzyme is attached to a solid support, enhances its stability and allows for its recovery and reuse over multiple reaction cycles. scispace.comnih.gov

Novozym® 435, an immobilized lipase from Candida antarctica, is one of the most widely studied biocatalysts for ester synthesis. mdpi.comresearchgate.net It has been shown to be highly efficient for producing various short-chain esters, including butyl propionate and isobutyl propionate, often in solvent-free systems. mdpi.comresearchgate.net Research on butyl isobutyrate synthesis found Novozym SP 435 to be the most efficient catalyst, achieving 56% conversion in 6 hours at 30°C. researchgate.net The kinetic mechanism for such reactions often follows a Ping-Pong Bi-Bi model, sometimes with substrate inhibition by the alcohol or acid. researchgate.netresearchgate.net

Table 2: Comparison of Catalytic Systems for Isobutyrate Ester Synthesis Note: Data for various isobutyrate esters are included to illustrate the performance of different catalytic systems.

Ester ProductCatalystSystem TypeKey FindingsReference
Butyl IsobutyrateNovozym SP 435 (Immobilized Lipase)Heptane Solvent56% conversion at 30°C in 6h. Follows Ping-Pong bi-bi mechanism with n-butanol inhibition. researchgate.net
Isobutyl PropionateNovozym® 435 (Immobilized Lipase)Solvent-Free92.5% conversion at 40°C in 10h. Catalyst reusable for 7 cycles. researchgate.net
Isobutyl IsobutyrateLipase from Rhizomucor mieheiSolvent-basedResponse surface methodology used for optimization. researchgate.net
Heptyl PropionateImmobilized Brønsted acidic ionic liquidSolvent-Free96% yield at room temperature. Catalyst is reusable.
Development of Solvent-Free Reaction Systems

Biocatalytic and Chemoenzymatic Synthesis Routes

The synthesis of this compound can be effectively achieved through biocatalytic methods, which employ enzymes to catalyze the esterification reaction. These methods offer high specificity and operate under mild conditions compared to traditional chemical synthesis. scielo.brnih.gov

Enzymatic Esterification with Lipases and Esterases

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases (EC 3.1.1.1) are the primary enzymes used for the synthesis of esters like this compound. scielo.bropenmicrobiologyjournal.com These enzymes catalyze the formation of an ester bond between an alcohol (heptanol) and a carboxylic acid (isobutyric acid) or its derivative. rsc.org The natural function of lipases is to hydrolyze ester bonds, but in non-aqueous or low-water environments, the reaction equilibrium shifts towards synthesis. scielo.brrsc.org

The efficiency of this compound synthesis is highly dependent on the choice of enzyme. Lipases and esterases exhibit varying degrees of substrate specificity, which influences their catalytic activity towards heptanol and isobutyric acid.

Lipase Specificity: Lipases generally have a broad substrate specificity, making them suitable for a wide range of applications. rsc.org Microbial lipases, in particular, are widely used due to their diversity and ease of production. rsc.org Commonly used lipases in organic synthesis include those from Candida antarctica (CALB), Rhizomucor miehei (RML), and Thermomyces lanuginosus (TLL). rsc.org The hydrophobic area around the active site of a lipase plays a crucial role in its interaction with substrates. rsc.org For the synthesis of a medium-chain ester like this compound, a lipase with a preference for medium-chain alcohols and short-chain carboxylic acids would be ideal. Research has shown that lipases from different sources exhibit different specificities; for instance, a lipase from Staphylococcus epidermidis expressed in Escherichia coli showed altered substrate specificity and increased catalytic efficiency. scielo.br

Esterase Specificity: Esterases are another class of enzymes that catalyze the formation and hydrolysis of ester bonds. openmicrobiologyjournal.com They are generally more specific for short-chain fatty acid esters compared to lipases. openmicrobiologyjournal.com The characterization of an esterase from Bacillus licheniformis revealed its potential for synthesizing esters like octyl acetate. openmicrobiologyjournal.com

Table 1: Commonly Used Lipases in Biocatalysis

Lipase Abbreviation Source Organism Common Immobilized Form
BCL Burkholderia cepacia Lipase PS
CALB Candida antarctica Novozym 435
CRL Candida rugosa -
RML Rhizomucor miehei Lipozyme RM IM
TLL Thermomyces lanuginosus Lipozyme TL IM

Source: rsc.org

To maximize the yield and efficiency of this compound synthesis, it is crucial to optimize the reaction conditions. The key parameters include temperature, pH, and water activity. rsc.orgresearchgate.net

Temperature: Enzyme activity is highly dependent on temperature. researchgate.net For most microbial lipases, the optimal temperature for activity lies between 30°C and 50°C. cirad.fr However, some lipases can exhibit maximum activity at higher temperatures, for example, around 70°C for Novozym 435, though stability may decrease at such temperatures. researchgate.net For a specific lipase-catalyzed synthesis of isoamyl isobutyrate, the reaction temperature was a critical factor. researchgate.net

pH: The pH of the reaction medium affects the ionization state of the enzyme and substrates, thereby influencing catalytic activity. cabidigitallibrary.org While the optimal pH for hydrolytic activity is often near neutral, in organic media for esterification, the concept of pH is less straightforward. However, maintaining the enzyme in its optimal ionization state is still important. Acidic lipases are particularly useful in the food and flavor industries. scielo.br

Water Activity (a_w): In non-aqueous media, water activity is a critical parameter that governs enzyme flexibility and activity. researchgate.netcirad.fr A certain amount of water is essential for maintaining the active conformation of the enzyme, but excess water can promote the reverse hydrolytic reaction, reducing the ester yield. researchgate.netcirad.fr The optimal water activity for many microbial lipase preparations in esterification reactions is typically in the range of 0.25 to 0.45. cirad.fr

Table 2: Influence of Reaction Parameters on Enzymatic Esterification

Parameter General Effect on Ester Synthesis
Temperature Increases reaction rate up to an optimum, beyond which enzyme denaturation occurs. researchgate.netcirad.fr
pH Affects enzyme's ionization state and catalytic activity. cabidigitallibrary.org
Water Activity (a_w) Low levels are required to favor synthesis over hydrolysis. researchgate.netcirad.fr
Substrate Molar Ratio Affects reaction equilibrium and can cause substrate inhibition. rsc.org

| Enzyme Loading | Higher loading generally increases the reaction rate but can be limited by cost and mass transfer. rsc.org |

For industrial-scale production, using enzymes in their free form is often not economically viable. Enzyme immobilization, the process of confining enzymes to a solid support, offers several advantages, including enhanced stability, easy separation from the product, and reusability. nih.govnumberanalytics.com

Immobilization Techniques: Various methods are used for enzyme immobilization, such as adsorption, covalent binding, entrapment, and cross-linking. nih.govnumberanalytics.commdpi.com

Adsorption: This simple method involves the physical binding of the enzyme to a water-insoluble carrier like silica (B1680970), chitosan, or hydrophobic polymers. nih.govmdpi.com Hydrophobic supports are particularly effective for lipases due to their interfacial activation property. mdpi.com

Covalent Binding: This technique forms strong, stable bonds between the enzyme and the support material. mdpi.com

Entrapment: Enzymes can be caged within a porous matrix, such as alginate gels or synthetic polymers. nih.gov

Reactor Design: The choice of reactor is crucial for developing a continuous bioprocess. Common reactor types for immobilized enzymes include:

Packed Bed Reactors (PBRs): These reactors contain a stationary bed of immobilized enzyme particles through which the substrates flow. mdpi.com

Continuous Stirred-Tank Reactors (CSTRs): In a CSTR, the reactants and the immobilized enzyme are continuously mixed. soton.ac.uk

Membrane Reactors: These reactors integrate the reaction and separation steps, where the enzyme is retained by a membrane while the product is continuously removed. mdpi.com

The design of these reactors aims to optimize mass transfer and minimize pressure drop for efficient and continuous production of this compound. mdpi.comucp.pt

Optimization of Biocatalytic Reaction Parameters (Temperature, pH, Water Activity)

Acyl-CoA Dependent Esterification Pathways Utilizing Alcohol O-Acyltransferases

An alternative biocatalytic route involves the use of alcohol O-acyltransferases (AATs). nih.govresearchgate.net These enzymes catalyze the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule, such as isobutyryl-CoA, to form an ester. nih.govresearchgate.netnih.gov This pathway is energetically favorable due to the high-energy thioester bond in the acyl-CoA. nih.govresearchgate.net

AATs are responsible for the formation of a wide variety of volatile esters in fruits and flowers. nih.gov The diversity of naturally occurring acyl-CoAs and alcohols allows for the synthesis of a multitude of esters through this mechanism. nih.govresearchgate.net

Microbial Production and Metabolic Engineering Strategies

Recent advances in synthetic biology and metabolic engineering have enabled the production of esters like this compound in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. medcraveonline.comresearchgate.netmdpi.com This approach involves engineering the metabolism of the microorganism to produce the desired alcohol (heptanol) and acyl-CoA (isobutyryl-CoA) precursors, and then introducing an AAT to catalyze the final esterification step. nih.govresearchgate.net

Engineered E. coli has been successfully used to produce various acetate and isobutyrate esters. nih.govresearchgate.net By expressing genes for specific metabolic pathways, researchers can control the types of alcohols and acyl-CoAs produced by the cell, and subsequently, the final ester product. nih.govresearchgate.netgoogle.com For instance, pathways for producing isobutyryl-CoA can be engineered, and the co-expression of an appropriate AAT can lead to the synthesis of isobutyrate esters. researchgate.netgoogle.com This whole-cell biocatalysis approach offers a promising route for the sustainable and scalable production of this compound from renewable feedstocks like glucose. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Heptanol
Isobutyric acid
Isobutyryl-CoA
Octyl acetate
Isoamyl isobutyrate
Glucose
Acyl-coenzyme A
Glycerol
Fatty acids
Tributyrin

Identification and Screening of this compound-Producing Microorganisms

The foundation of a successful biotechnological process is the selection of a robust microbial host. While many microorganisms naturally produce esters as secondary metabolites, identifying those capable of synthesizing this compound, or those that can be engineered to do so, is a critical first step. medcraveonline.com The search for suitable producers spans a wide range of bacteria, yeasts, and fungi.

Screening Methodologies: High-throughput screening (HTS) methods are essential for rapidly evaluating large libraries of natural isolates or genetically modified strains. nih.govbiorxiv.org

Colorimetric Assays: A widely used HTS method is the colorimetric assay based on the reaction of esters with hydroxylamine, which forms a ferric hydroxamate complex that can be quantified by measuring its absorbance at approximately 520 nm. nih.govbiorxiv.orgresearchgate.net This technique is adaptable to microplate formats, allowing for the rapid screening of numerous microbial cultures. biorxiv.org

Plate-Based Assays: Qualitative screening can be performed using agar (B569324) plates containing specific substrates and indicators. For instance, plates with tributyrin or Tween 80 can identify lipase and esterase activity through the formation of clear halos around the colonies. researchgate.net The use of pH indicators can also detect the production of acidic precursors, while fluorescent dyes like Rhodamine B can reveal lipolytic activity under UV light. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While lower in throughput, GC-MS is the gold standard for accurately identifying and quantifying specific volatile esters like this compound produced by a microorganism. biorxiv.orginternationalscholarsjournals.commdpi.com It is often used to validate the results from HTS methods. biorxiv.org

Potential Microbial Candidates: While specific microorganisms documented for high-yield this compound production are not extensively reported, research on similar esters provides a strong indication of promising candidates.

Yeasts: Species such as Saccharomyces cerevisiae and Kluyveromyces marxianus are well-known producers of a variety of esters, including ethyl acetate and isoamyl acetate, during fermentation. nih.govresearchgate.netresearchgate.net Their inherent pathways for producing alcohol and acyl-CoA precursors make them excellent starting points for engineering. The yeast Hansenula anomala has been identified as a strong producer of ethyl acetate. internationalscholarsjournals.com

Bacteria: Escherichia coli is a workhorse for metabolic engineering due to its well-understood genetics and rapid growth. researchgate.nettennessee.edunih.gov It has been successfully engineered to produce a range of esters, including isobutyl acetate and isobutyl isobutyrate. researchgate.netnih.gov Other bacteria, such as Clostridium species, are natural producers of butyrate and could be engineered for ester synthesis. nih.govwikipedia.org

The table below summarizes common screening methods for identifying ester-producing microorganisms.

Table 1: Screening Methods for Microbial Ester Production
Method Principle Throughput Application References
Colorimetric Assay Formation of a colored ferric hydroxamate complex from the ester. High Quantitative screening of large mutant libraries. nih.govbiorxiv.orgresearchgate.net
Plate-Based Assays Visual detection of enzymatic activity (e.g., clearing zones, color change). High Qualitative initial screening of microbial isolates. researchgate.net
GC-MS Separation and identification of volatile compounds based on mass-to-charge ratio. Low Precise identification and quantification of specific esters. biorxiv.orginternationalscholarsjournals.commdpi.com

Genetic and Metabolic Pathway Engineering for Enhanced Biosynthesis

Once a suitable microbial host is selected, genetic and metabolic engineering techniques are employed to enhance the production of the target ester. The biosynthesis of this compound requires the convergence of two precursor pathways: one that supplies isobutyryl-CoA and another that provides heptanol. The final condensation step is catalyzed by an alcohol acyltransferase (AAT). nih.govnih.gov

Key Engineering Strategies:

Overexpression of Alcohol Acyltransferases (AATs): The AAT enzyme is crucial as it catalyzes the final esterification step. researchgate.netresearchgate.net Genes encoding AATs from various organisms, such as Saccharomyces cerevisiae (e.g., ATF1), can be introduced and overexpressed in the production host to significantly boost ester formation. researchgate.netnih.govresearchgate.net Screening different AATs is often necessary to find an enzyme with high specificity and activity towards isobutyryl-CoA and heptanol. researchgate.net

Isobutyryl-CoA Pathway: This precursor can be synthesized from 2-ketoisovalerate, an intermediate in the valine biosynthesis pathway. By overexpressing key enzymes such as 2-keto acid decarboxylase (KDC) and aldehyde dehydrogenase, the flux from central metabolism towards isobutyryl-CoA can be increased. google.comgoogle.com

Heptanol Pathway: The biosynthesis of heptanol can be achieved through the fatty acid synthesis (FAS) pathway or the Ehrlich pathway, which converts amino acids into fusel alcohols. researchgate.netucdavis.edu Engineering these pathways to favor the production of the seven-carbon alcohol is a key challenge.

Deletion of Competing Pathways: To maximize the carbon flux towards the desired product, competing metabolic pathways that drain the precursor pools are often deleted. For example, knocking out genes responsible for the formation of by-products like other organic acids or alcohols can significantly improve the final titer and purity of this compound. google.com

The table below outlines the core components of an engineered pathway for this compound production.

Table 2: Engineered Biosynthetic Pathway for this compound
Pathway Module Key Enzymes Function References
Isobutyrate Precursor 2-Keto Acid Decarboxylase (KDC), Aldehyde Dehydrogenase Converts 2-ketoisovalerate to isobutyryl-CoA. google.comgoogle.com
Heptanol Precursor Fatty Acid Synthase (FAS) pathway enzymes, Alcohol Dehydrogenase (ADH) Synthesizes heptanol from acetyl-CoA. researchgate.netucdavis.edu
Ester Condensation Alcohol Acyltransferase (AAT), e.g., ATF1 Condenses isobutyryl-CoA and heptanol to form this compound. researchgate.netnih.gov

Fermentation Process Development and Bioreactor Optimization for Scale-Up

Translating a successfully engineered strain from the laboratory to an industrial scale requires rigorous optimization of the fermentation process and bioreactor design. nottingham.ac.uk The goal is to create an environment where the microbial cells can achieve high density and maintain high productivity over an extended period.

Bioreactor Design and Operation: The choice of bioreactor and operational mode is critical for maximizing ester production, especially for volatile and potentially toxic compounds like this compound.

Fed-Batch and Continuous Culture: Fed-batch strategies are commonly employed to maintain optimal substrate concentrations and avoid catabolite repression, leading to higher cell densities and product titers. nih.gov Continuous culture in a chemostat or a continuous stirred-tank membrane reactor (CST-MR) can offer higher productivity by continuously removing the product and replenishing nutrients. worktribe.com

In Situ Product Removal (ISPR): Esters can be toxic to microbial cells at high concentrations. ISPR techniques, such as adding a solvent overlay (e.g., hexadecane) to the fermentation broth, can continuously extract the ester, alleviating product inhibition and simplifying downstream processing. google.com Gas stripping can also be used for volatile esters.

Immobilized Biocatalysts: Using immobilized enzymes or whole cells in fixed-bed or fluidized-bed reactors can enhance stability and allow for continuous operation with easy catalyst recovery. worktribe.comscispace.comundip.ac.id For example, research on ethyl ester production demonstrated high conversion yields in a fixed-bed reactor. scispace.comundip.ac.id

Optimization of Fermentation Parameters: Several physical and chemical parameters must be tightly controlled to ensure optimal performance.

Temperature and pH: Each microorganism has an optimal temperature and pH range for growth and production. These must be carefully maintained throughout the fermentation. For instance, butyric acid production by Clostridium is often favored at a pH above 5.0. medcraveonline.com

Substrate Feed and Molar Ratio: The concentration and molar ratio of the carbon source and any supplemented precursors (if applicable) must be optimized. In enzymatic ester synthesis, the molar ratio of alcohol to acid significantly impacts the final conversion yield. scispace.com

Aeration and Mixing: Adequate oxygen supply (for aerobic processes) and mixing are crucial for ensuring homogenous distribution of nutrients and maintaining cell viability. The design of static mixers in bioreactors has been shown to improve mass transfer and reduce reaction times compared to conventional stirred reactors. doi.org

The table below provides examples of fermentation parameters optimized for the production of various esters, which serve as a model for this compound production.

Table 3: Fermentation Parameters for Ester Production
Parameter Optimized Value/Range Target Ester(s) Impact References
Temperature 30 - 40 °C Isobutyl Acetate, Fatty Acid Methyl Esters Affects enzyme activity and cell growth rate. researchgate.netdoi.org
pH >5.0 Butyric Acid Directs metabolism towards acid formation over solvents. medcraveonline.com
Bioreactor Type 1.3 L Bioreactor Isobutyl Acetate Achieved a high titer of 36 g/L. researchgate.net
Product Removal Hexadecane Overlay Isobutyrate Esters Mitigates product toxicity and simplifies purification. google.com

Biosynthesis and Natural Occurrence in Biological Systems: a Research Perspective

Endogenous Biosynthetic Pathways in Plant Systems

In the plant kingdom, esters are crucial secondary metabolites that contribute significantly to the aroma profiles of fruits and flowers. wikipedia.org Heptyl isobutyrate is one such ester, found as a natural volatile component in various plant species.

The synthesis of volatile compounds is intricately linked to the process of fruit ripening, a genetically programmed stage involving significant biochemical and molecular changes. unipa.it this compound has been identified as a volatile constituent in several fruits, where it contributes to the complex aromatic bouquet that signals maturity.

Research has identified this compound in the volatile profiles of fruits such as apricots (Prunus armeniaca) and certain date cultivars (Phoenix dactylifera). unipa.itannualreviews.org In apricots, it is one of several esters, including citronellyl propionate (B1217596) and geranyl acetate (B1210297), that define the fruit's scent. annualreviews.org Similarly, studies on date fruit maturation have detected pentyl isobutyrate, a related compound, suggesting that the formation of such esters is a characteristic aspect of the ripening process in specific cultivars. unipa.it The concentration and composition of these volatile esters, including this compound, are dynamic and change throughout the development and ripening stages of the fruit. d-nb.inforesearchgate.net For instance, in many fruits, the synthesis of esters increases dramatically during ripening, often coinciding with a decrease in aldehydes which are characteristic of unripe, "green" notes. nih.gov

The following table summarizes the occurrence of this compound and related esters in various fruits as documented in research literature.

Fruit SpeciesCompound IdentifiedStage of OccurrenceReference
Apricot (Prunus armeniaca)This compoundRipening annualreviews.org
Date Palm (Phoenix dactylifera)Pentyl isobutyrateRutab (soft, ripe) unipa.it
Apple (Malus domestica)Hexyl isobutyrateRipening nih.gov
Banana (Musa spp.)3-methylbutyl isobutyrateRipening nzdr.ru

The biosynthesis of volatile esters in plants is a complex process that relies on the availability of specific precursors derived from primary metabolic pathways, primarily those involving fatty acids and amino acids. wikipedia.orgd-nb.info The final and crucial step in the formation of esters like this compound is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). wikipedia.org These enzymes facilitate the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA).

For this compound, the biosynthetic pathway would involve the following precursors:

Heptanol (B41253) (Heptyl alcohol): This alcohol is typically derived from the metabolism of fatty acids. Pathways such as β-oxidation and the lipoxygenase (LOX) pathway break down longer-chain fatty acids (like linoleic and linolenic acids) into shorter-chain alcohols. wikipedia.orgd-nb.info

Isobutyryl-CoA: This branched-chain acyl-CoA is derived from the catabolism of branched-chain amino acids, specifically valine. frontiersin.org The amino acid is first converted to its corresponding α-keto acid, which is then processed to yield the acyl-CoA derivative. nih.govfrontiersin.org

Research has shown that the production of specific esters in fruits is often limited by the supply of these precursors. wikipedia.orgfrontiersin.org For example, studies using inhibitors of branched-chain amino acid biosynthesis have demonstrated a significant decrease in the formation of corresponding branched-chain esters, confirming that these esters are largely products of de novo synthesis during ripening rather than from pre-existing pools. frontiersin.org The AAT enzymes themselves also exhibit substrate preferences, but the availability of the specific alcohol and acyl-CoA is a primary determinant of the final ester profile of a fruit. wikipedia.org

Volatile organic compounds (VOCs) emitted by plants, including esters like this compound, play a critical role in mediating the plant's interactions with its environment. researchgate.netannualreviews.org These chemical signals are integral to various ecological functions.

The primary ecological role of fruit aromas is to attract seed dispersers. The sweet and fruity scent of ripe fruits, created by a blend of volatiles including this compound, signals to frugivorous animals that the fruit is mature and nutritious, thereby facilitating seed dispersal.

Beyond attraction, plant volatiles can also serve in defense. The emission of certain VOCs can repel herbivores or attract the natural enemies of those herbivores (a tritrophic interaction). nzdr.ru While the specific defensive role of this compound is not extensively documented, the lipoxygenase pathway, which produces ester precursors, is known to be activated in response to wounding and plays a significant role in plant defense strategies. d-nb.info Furthermore, some plant secondary metabolites can have antimicrobial properties, protecting the plant and its fruit from pathogens.

Precursor Utilization and Enzymatic Steps in Plant Ester Formation (e.g., Fatty Acid Derivatives, Amino Acid Derivatives)

This compound in Insect Chemical Ecology and Semiochemical Function

In the intricate world of insect communication, chemical signals, or semiochemicals, are paramount. Esters, including branched-chain variants, are a common class of compounds used as pheromones to mediate social behaviors. annualreviews.org

While direct identification of this compound as a primary pheromone component is not widely reported, closely related branched-chain esters are well-documented as crucial semiochemicals in various insect species. For example, myristyl isobutyrate and tetradecyl isobutyrate are key components of the aggregation pheromone of the bean bug, Riptortus clavatus. qut.edu.auumn.edu Similarly, isobutyl acetate is used by Carpophilus beetles as part of an attractant blend. researchgate.net

Notably, a recent study on the escamolera ant, Liometopum apiculatum, identified hexyl isobutyrate as a significant volatile organic compound in the ant's habitat. nih.gov The intensity of this compound was observed to vary seasonally, suggesting a functional role as a semiochemical that influences the ants' behavior. nih.gov The structural similarity between hexyl isobutyrate and this compound underscores the potential for such compounds to function as chemical signals in insects. These findings highlight that branched-chain esters are a recurring motif in insect chemical communication, used for aggregation, mating, or marking resources.

The following table provides examples of branched-chain esters and their roles as semiochemicals in different insect species.

Insect SpeciesCompoundPheromone Type/FunctionReference
Bean Bug (Riptortus clavatus)Myristyl isobutyrate, Tetradecyl isobutyrateAggregation qut.edu.auumn.edu
Escamolera Ant (Liometopum apiculatum)Hexyl isobutyrateSemiochemical nih.gov
Fruit Fly (Bactrocera tryoni)Methyl branched estersFemale-specific (potential sex pheromone) iipseries.org
Bumble Bees (Bombus spp.)Dodecyl and octyl estersSterility signals annualreviews.org
Euproctis pseudoconspersa (moth)10, 14-dimethyl-1-pentadecyl isobutyrateSex pheromone annualreviews.org

Insect pheromones are synthesized in specialized exocrine glands, which are often modified epidermal cells located on various parts of the body, such as the abdomen, thorax, or mandibles. wikipedia.orgnih.gov The production of ester pheromones, like other insect semiochemicals, typically originates from fatty acid metabolism. frontiersin.orgiipseries.org

The biosynthesis of a branched-chain ester like this compound in an insect would likely mirror the general pathways observed for other ester pheromones:

Precursor Synthesis: The alcohol (heptanol) and the branched-chain acyl-CoA (isobutyryl-CoA) are synthesized. The acyl-CoA is often derived from branched-chain amino acids like valine, isoleucine, or leucine. Insects can synthesize many of these precursors de novo, but some may be sequestered from their diet. iipseries.orgnih.gov

Esterification: An acetyltransferase or a similar enzyme catalyzes the formation of the ester bond, linking the alcohol and the acyl group. frontiersin.org

The production of these pheromones is often highly regulated and can be specific to sex, age, or social caste. annualreviews.orgiipseries.org For example, in many moth species, the female produces sex pheromones in a specialized pheromone gland on the abdomen. frontiersin.org In social insects like bumble bees, the production of specific esters in the Dufour's gland is linked to reproductive status, with different esters produced by queens, non-reproductive workers (gynes), and reproductive workers. annualreviews.org These glands not only synthesize the compounds but also store and release them into the environment to elicit a behavioral response from conspecifics. wikipedia.org

Behavioral Responses to this compound in Controlled Electrophysiological and Behavioral Assays

The perception of volatile organic compounds such as this compound and its analogs by insects is a critical aspect of their chemical ecology, influencing behaviors like foraging and host selection. Controlled laboratory assays, including electroantennography (EAG) and behavioral experiments, have provided significant insights into how these chemical cues are detected and processed.

Research has demonstrated that certain insects exhibit distinct electrophysiological and behavioral responses to heptyl esters. In a study focusing on the common wasp, Vespula vulgaris, heptyl butyrate (B1204436), a closely related compound to this compound, was identified as a potent attractant in field tests. researchgate.net Electroantennogram (EAG) recordings confirmed that the antennae of both queen and worker wasps possess olfactory receptor neurons that respond to a range of aliphatic butyrates. researchgate.net This indicates a physiological basis for the observed attraction. The study found that polyethylene (B3416737) bags emitting approximately 18.4-22.6 mg per day of heptyl butyrate were more effective at attracting wasps than those with a lower emission rate. researchgate.net

Similarly, electrophysiological studies on the plant bug, Lygocoris pabulinus, revealed antennal sensitivity to heptyl butanoate. scispace.com In these assays, male antennae showed a notable EAG response to heptyl butanoate, registering at approximately 150% relative to the standard stimulus, (E)-2-hexenal. scispace.com This highlights that the heptyl moiety, in combination with a short-chain carboxylic acid, can trigger significant olfactory responses in various insect species. Further research on Drosophila melanogaster larvae has also noted behavioral responses to heptyl acetate, indicating that detection of heptyl esters is present across different insect orders. nih.govfrontiersin.org

These assays are fundamental in identifying behaviorally active compounds. The EAG technique measures the summary response of all olfactory neurons on the antenna to a specific compound, providing a rapid screening tool for potential attractants or repellents. Behavioral assays, such as olfactometer tests or field trapping, then confirm the ecological relevance of the electrophysiological findings.

Interactive Table: Electrophysiological and Behavioral Responses to Heptyl Esters in Insects

Species Compound Tested Assay Type Observed Response Citation
Vespula vulgaris (Common Wasp) Heptyl butyrate Electroantennogram (EAG) Olfactory receptor neurons in queens and workers responded to the compound. researchgate.net
Vespula vulgaris (Common Wasp) Heptyl butyrate Field Trapping Significantly higher number of wasps attracted compared to non-baited traps. researchgate.net
Lygocoris pabulinus (Plant Bug) Heptyl butanoate Electroantennogram (EAG) Elicited EAGs around 150% relative to the standard in male antennae. scispace.com
Drosophila melanogaster (Fruit Fly) Heptyl acetate Behavioral Assay (Larvae) Behavioral responses observed. nih.govfrontiersin.org

Microbial and Fungal Biosynthesis of this compound

The production of volatile esters, including those with fruity and floral aromas, is a known characteristic of many microorganisms, particularly yeasts, fungi, and some bacteria. medcraveonline.com These compounds are often secondary metabolites produced during fermentation or other metabolic processes. tci-thaijo.org The biosynthesis of esters like this compound in microbes is typically achieved via enzyme-catalyzed reactions that link an alcohol with an acyl-coenzyme A (acyl-CoA) molecule. nih.gov This "natural" production route is of significant interest for the flavor and fragrance industries, which seek alternatives to chemical synthesis. medcraveonline.comtci-thaijo.org

Identification of Microbial Strains Involved in this compound Production

While specific documentation identifying microbial strains that naturally produce this compound is limited, research has identified various microbes that produce closely related esters, suggesting they possess the necessary enzymatic machinery.

Fungi, particularly those found in food environments, are known producers of a wide array of volatile compounds. For instance, research on cheese rind microbiomes has shown that fungi can produce compounds like heptyl acetate and methyl isobutyrate. bohrium.com This indicates the presence of pathways capable of utilizing both heptanol and isobutyrate precursors. Various non-Saccharomyces wine yeasts, such as Hanseniaspora guilliermondii and Pichia anomala, are potent producers of other acetate esters and contribute significantly to the aromatic profile of wine. medcraveonline.com The fungus Ceratocystis moniliformis is also known to produce a variety of acetate esters. medcraveonline.com

Bacteria have also been identified as ester producers. Lactococcus lactis, for example, possesses esterase enzymes responsible for synthesizing ethyl esters and thioesters. medcraveonline.com Furthermore, significant progress has been made in metabolic engineering, where common laboratory strains like Escherichia coli are modified to produce specific esters. nih.gov By introducing the appropriate enzymes, scientists have successfully engineered E. coli to produce various isobutyrate esters. nih.gov

Interactive Table: Microbial Strains Involved in the Production of Isobutyrates and Related Esters

Microbial Group Species Example(s) Related Compound(s) Produced Citation
Fungi Cheese Rind Fungi Heptyl acetate, Methyl isobutyrate bohrium.com
Yeasts Hanseniaspora guilliermondii, Pichia anomala Isoamyl acetate, 2-phenylethyl acetate medcraveonline.com
Bacteria Lactococcus lactis Ethyl esters, Thioesters medcraveonline.com
Engineered Bacteria Escherichia coli Isobutyl acetate, other isobutyrate esters nih.gov

Elucidation of Biosynthetic Gene Clusters and Enzymes

The biosynthesis of a relatively simple ester like this compound does not typically involve a large, multi-gene biosynthetic gene cluster (BGC) in the way that complex polyketides or nonribosomal peptides do. nih.govppaspk.org Instead, the key reaction is a single-step esterification catalyzed by a specific type of enzyme.

The primary enzymes responsible for this reaction are alcohol O-acyltransferases (ATFs). nih.gov These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule (in this case, isobutyryl-CoA) to an alcohol (heptanol). nih.govgoogle.com The release of free Coenzyme A during this process provides the thermodynamic driving force for the reaction. nih.gov

Research into expanding the capabilities of microbial biocatalysis has led to the characterization of several ATF enzymes for their ability to synthesize various esters. Studies using engineered E. coli have successfully expressed different ATF-encoding genes to produce isobutyrate esters. nih.gov Key enzymes that have been characterized for this purpose include Atf1 from Saccharomyces cerevisiae, as well as Eeb1 and Eht1. nih.gov

Interactive Table: Key Enzymes in the Microbial Biosynthesis of Isobutyrate Esters

Enzyme Enzyme Class Function Organism of Origin (Example) Citation
Atf1 Alcohol O-acyltransferase Catalyzes the esterification of an alcohol with an acyl-CoA. Saccharomyces cerevisiae nih.govgoogle.com
Eeb1, Eht1 Alcohol O-acyltransferase Catalyze ester formation with varying substrate specificities. Saccharomyces cerevisiae nih.gov
KIVDH 2-ketoisovalerate dehydrogenase complex Converts 2-ketoisovalerate to isobutyryl-CoA. Various Bacteria google.com

Advanced Analytical Methodologies for Heptyl Isobutyrate Characterization

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatography is fundamental for isolating and quantifying heptyl isobutyrate, particularly within intricate mixtures. Gas chromatography, in its various forms, stands out as a primary tool for this purpose due to the compound's volatility.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. postnova.com The process involves vaporizing a sample and transporting it through a column via a carrier gas. postnova.com The separation of components is based on their physical properties, temperature, and the composition of the column. postnova.com

A common detector paired with GC is the Flame Ionization Detector (FID) . The FID is well-suited for both qualitative and quantitative analysis of organic compounds. cuny.edu It offers high sensitivity, a wide linear response range, and low noise, making it ideal for detecting esters like this compound. cuny.edu The analysis of fatty acid methyl esters (FAMEs) in various products is a common application of GC-FID, demonstrating its utility for similar ester compounds. s4science.at For accurate quantification, a sample is typically dissolved in an appropriate organic solvent, like methanol (B129727) or heptane, before being injected into the GC system. cuny.edus4science.at

Another detection system, the Electron Capture Detector (ECD) , exhibits high sensitivity for compounds containing halogens. scribd.com While not the primary choice for a simple ester like this compound, it becomes highly relevant if the compound is derivatized with a halogen-containing reagent for specific analytical purposes. The ECD is widely used in the analysis of pesticides and polychlorinated biphenyls. scribd.com

The choice between detectors depends on the specific requirements of the analysis. For general quantification of this compound, FID is a robust and sensitive option.

For exceptionally complex samples containing numerous volatile compounds, one-dimensional GC may not provide sufficient separation. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced analytical capabilities. emissionsanalytics.commdpi.com This technique utilizes two columns with different stationary phases, providing a much greater separation power and increased peak capacity compared to conventional GC. emissionsanalytics.commdpi.comspectralworks.com

The benefits of GCxGC include:

Enhanced Separation : It can separate co-eluting compounds that would overlap in a single-dimension GC analysis. emissionsanalytics.com

Increased Peak Capacity : The number of identifiable peaks can increase exponentially, providing a more comprehensive profile of the sample. emissionsanalytics.commdpi.com

Improved Sensitivity : It allows for the detection of minor components by separating them from matrix interferences. emissionsanalytics.comnih.gov

GCxGC is particularly advantageous for the non-targeted analysis of complex volatile fractions, such as those found in food and beverages. mdpi.comnih.govuliege.be For instance, in the analysis of hop metabolites, GCxGC-MS increased the number of detected peaks by over 300% compared to traditional GC-MS. mdpi.comnih.gov The structured nature of a GCxGC contour plot, where compounds with similar properties elute in clusters, can also aid in the identification of unknown analytes. emissionsanalytics.com

When dealing with chiral molecules, which are non-superimposable mirror images of each other (enantiomers), standard chromatographic techniques are insufficient for separation. Chiral gas chromatography is a specialized method used to separate and quantify these enantiomers. diva-portal.org This is crucial as enantiomers can have different biological activities.

The assessment of enantiomeric purity is vital in many fields, including pharmaceutical research. diva-portal.orgacgpubs.org Chiral GC columns, often containing cyclodextrin (B1172386) derivatives or other chiral stationary phases, are employed to achieve this separation. wiley-vch.detum.de The principle behind chiral chromatography is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.

For compounds like this compound, if a chiral center were present (for instance, if the heptyl or isobutyryl group were substituted to create chirality), chiral GC would be the method of choice to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. diva-portal.orggoogle.com The analysis typically requires small sample amounts and can often be performed on relatively crude materials. diva-portal.org

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for the detailed structural and conformational analysis of molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in this regard.

NMR spectroscopy provides a wealth of information about the structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are powerful tools for the unambiguous structural assignment of organic molecules. High-field NMR spectrometers provide greater resolution, allowing for more detailed analysis. sci-hub.se

In the ¹H NMR spectrum of a compound like this compound, each unique proton environment gives rise to a distinct signal. nih.gov The chemical shift of the signal, its integration (the area under the peak), and its multiplicity (the splitting pattern) provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. nih.gov For this compound, one would expect to see characteristic signals for the protons on the heptyl chain and the isobutyryl group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemguide.co.uk Each unique carbon atom produces a single peak (in a proton-decoupled spectrum), and the chemical shift of that peak is indicative of the carbon's environment. chemguide.co.uk For example, the carbon atom of the carbonyl group (C=O) in an ester like this compound would appear at a characteristic downfield chemical shift. chemguide.co.uk High-field ¹³C NMR can even reveal subtle differences in the chemical shifts of carbons within long alkyl chains. sci-hub.se

Below are interactive tables predicting the ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~4.05Triplet-O-CH₂ - (Heptyl)
~2.54Septet-CH- (Isobutyryl)
~1.62Quintet-O-CH₂-CH₂ - (Heptyl)
~1.30Multiplet-(CH₂)₄- (Heptyl)
~1.16Doublet-CH(CH₃ )₂ (Isobutyryl)
~0.89Triplet-CH₃ (Heptyl)

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~177.2C =O (Ester)
~64.5-O-C H₂- (Heptyl)
~34.1-C H- (Isobutyryl)
~31.8Heptyl Chain Carbons
~28.9Heptyl Chain Carbons
~28.6Heptyl Chain Carbons
~25.9Heptyl Chain Carbons
~22.6Heptyl Chain Carbons
~19.1-CH(C H₃)₂ (Isobutyryl)
~14.1-C H₃ (Heptyl)

These advanced analytical methodologies, from high-resolution chromatography to high-field NMR spectroscopy, are essential for the comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity are accurately determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By spreading the NMR information into two dimensions, it resolves spectral overlap and reveals intricate details about molecular connectivity and spatial arrangement. humus.ru

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show correlations between the methine proton of the isobutyryl group and the methyl protons. It would also reveal the coupling network within the heptyl chain, showing correlations between adjacent methylene (B1212753) protons. libretexts.org This technique is fundamental in establishing the proton-proton connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. columbia.edu This provides a direct link between the proton and carbon skeletons of this compound. Each protonated carbon atom will exhibit a cross-peak corresponding to its attached proton(s), allowing for the definitive assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. columbia.eduemerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the complete molecular structure by identifying longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.eduprinceton.edu In the case of this compound, HMBC would show correlations from the methyl protons of the isobutyryl group to the carbonyl carbon and the methine carbon. Importantly, it would also show a correlation from the protons on the first methylene group of the heptyl chain (next to the oxygen) to the carbonyl carbon, confirming the ester linkage. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provides information about the spatial proximity of atoms within a molecule, regardless of whether they are directly bonded. libretexts.org It detects through-space interactions, which is particularly valuable for determining stereochemistry in more complex molecules. libretexts.orgnih.gov While this compound itself does not have stereocenters, NOESY can be used to confirm the proximity of different parts of the molecule and is a critical tool in the structural elucidation of more complex natural and synthetic compounds where such esters might be a substructure. mdpi.comclockss.org

2D NMR Technique Information Provided for this compound
COSY Reveals proton-proton couplings within the isobutyryl and heptyl moieties.
HSQC Correlates each proton to its directly attached carbon atom.
HMBC Confirms connectivity across the ester bond and within the carbon skeleton.
NOESY Provides through-space correlations, confirming spatial proximity of groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy, enabling the determination of its elemental composition. nih.gov This is a critical step in the identification and confirmation of this compound.

In addition to providing the exact mass, mass spectrometry fragments the molecule into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint that can be used for structural confirmation and to differentiate between isomers. For this compound, electron ionization (EI) would likely lead to characteristic fragments.

Key expected fragments for this compound in a mass spectrum include:

A peak corresponding to the isobutyryl cation [(CH₃)₂CHCO]⁺ (m/z 71).

A peak resulting from the loss of the heptyl group.

Fragments corresponding to the heptyl cation [C₇H₁₅]⁺ and its subsequent fragmentations.

A key fragment at m/z 89, potentially corresponding to the protonated isobutyric acid fragment. nih.gov

The molecular ion peak [C₁₁H₂₂O₂]⁺• at m/z 186. nist.gov

Analysis of these fragmentation patterns allows for the clear differentiation of this compound from its isomers, such as hexyl valerate (B167501) or octyl propionate (B1217596), which would produce different fragment ions. nih.gov

Ion (m/z) Proposed Fragment Structure Significance
186[C₁₁H₂₂O₂]⁺•Molecular Ion
89[(CH₃)₂CHCOOH₂]⁺Confirms isobutyrate moiety
71[(CH₃)₂CHCO]⁺Isobutyryl cation
43[(CH₃)₂CH]⁺Isopropyl cation

Data based on typical ester fragmentation patterns and publicly available mass spectral data for this compound. nih.gov

HRMS can also be used for isotopic profiling. The relative abundances of the isotopic peaks (e.g., M+1, M+2) in the mass spectrum are determined by the number and type of atoms in the molecule. The measured isotopic pattern for this compound can be compared to the theoretically calculated pattern to further confirm its elemental composition.

Furthermore, when coupled with a separation technique like gas chromatography, mass spectrometry is a powerful tool for quantitative analysis. By using an internal standard, the precise concentration of this compound in a sample can be determined, which is crucial in fields like food chemistry and metabolomics.

Fragmentation Pattern Analysis for Isomer Differentiation and Structural Confirmation

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. numberanalytics.com These techniques are highly effective for identifying functional groups and can also offer insights into the conformational properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uni-siegen.de A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found in the region of 1735-1750 cm⁻¹. Other characteristic bands include the C-O stretching vibrations and the C-H stretching and bending vibrations of the alkyl groups. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. uni-siegen.dehoriba.com While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the C-C and C-H vibrations of the alkyl chains often produce strong signals in the Raman spectrum. edinst.com The combination of both IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. edinst.com

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C-H stretching (alkyl)2850-30002850-3000
C=O stretching (ester)~1738~1738
C-O stretching1000-1300Variable

Data is based on general vibrational frequencies for esters and related compounds. nih.govamericanpharmaceuticalreview.com

Hyphenated Analytical Techniques for Comprehensive Profiling

To achieve the highest level of sensitivity and specificity, especially in complex samples, chromatographic separation techniques are often coupled with a detector, a practice known as hyphenation.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. filab.fr In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. unime.it The separated components then enter the mass spectrometer, which provides identification based on their mass-to-charge ratio and fragmentation pattern. mdpi.com

This technique is widely used for:

Trace Analysis: Detecting and quantifying very low levels of this compound in various matrices, such as food, beverages, and environmental samples. mdpi.com

Metabolomic Studies: Identifying and quantifying metabolites in biological systems. swedishmetabolomicscentre.se Short-chain fatty acid esters like this compound can be important biomarkers in various biological processes. nih.gov

GC-MS/MS (Tandem Mass Spectrometry) takes this a step further by performing a second stage of mass analysis. A specific fragment ion from the first mass spectrometer is selected and then further fragmented. This process, known as tandem mass spectrometry, significantly increases selectivity and sensitivity, allowing for the confident identification and quantification of target compounds even in highly complex matrices with interfering substances.

GC-Olfactometry (GC-O) for Correlation with Biological Responses (Methodological Focus)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the separation capabilities of gas chromatography with the sensitivity of the human olfactory system to identify odor-active compounds in a sample. researchgate.net This method is particularly valuable for the characterization of volatile esters like this compound, as it directly correlates chemical components with their sensory perception.

The GC-O system splits the effluent from the GC column into two paths. One path leads to a standard chemical detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), for compound identification and quantification. The other path is directed to a sniffing port, where a trained analyst or a panel of assessors can detect and describe the odor of the eluting compounds. nih.govnih.gov The data from both detectors are then combined to create a chromatogram that includes both chemical and sensory information.

Several factors are critical to obtaining high-quality GC-O data. The choice of sample preparation method significantly influences the composition of the volatile extract available for analysis. nih.gov The GC instrument setup, including the type of column and the temperature program, affects the separation of compounds and, consequently, the ability of the human detector to perceive individual odors. nih.govnih.gov For instance, a typical GC-O analysis of volatile esters might employ an HP-Innowax or a DB-5 column with a temperature program that starts at a low temperature (e.g., 40°C) and gradually ramps up to a higher temperature (e.g., 230°C) to ensure the separation of a wide range of volatile compounds. nih.gov

The human panelists are a crucial component of the GC-O system. Their ability to detect and describe odors determines the quality of the sensory data. Training of the panelists is essential to ensure consistency and accuracy in odor description and intensity rating. nih.gov Various methods have been developed to collect and process GC-O data, including Aroma Extract Dilution Analysis (AEDA), where a sample is serially diluted and analyzed until no odor is detected, to determine the flavor dilution (FD) factor of each compound. nih.gov

Sample Preparation and Extraction Methodologies for Volatile Esters

The accurate analysis of volatile esters such as this compound heavily relies on the efficiency of the sample preparation and extraction techniques employed. These initial steps are crucial for isolating the target compounds from the sample matrix and concentrating them to detectable levels.

Solid-Phase Microextraction (SPME) Optimization for this compound

Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. maxwellsci.comfrontiersin.org It involves the use of a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace of a sample or directly immersed in a liquid sample, where the analytes partition between the sample matrix and the fiber coating. e3s-conferences.org After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The optimization of SPME parameters is critical for achieving high extraction efficiency and sensitivity for this compound. Key parameters that need to be optimized include:

Fiber Coating: The choice of fiber coating depends on the polarity and volatility of the target analytes. For a broad range of volatile esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber is often preferred due to its ability to extract a wide range of compounds with varying polarities and molecular weights. researchgate.netnih.gov

Extraction Temperature and Time: The extraction temperature and time influence the equilibrium of the analytes between the sample and the fiber coating. nih.gov Higher temperatures can increase the volatility of the analytes, but may also affect the stability of the compounds. Longer extraction times generally lead to higher extraction efficiency until equilibrium is reached. frontiersin.org For volatile esters, an extraction temperature around 40-60°C and an extraction time of 30-60 minutes are often found to be optimal. maxwellsci.comfrontiersin.org

Sample Volume and Ionic Strength: The volume of the sample and the addition of salt (salting out) can also affect the extraction efficiency. nih.gov Increasing the ionic strength of the sample by adding salts like sodium chloride can decrease the solubility of the analytes in the aqueous phase and promote their transfer to the headspace and the SPME fiber. e3s-conferences.org

A summary of optimized SPME conditions for volatile esters is presented in the table below.

ParameterOptimized ConditionRationale
Fiber Coating DVB/CAR/PDMSSuitable for a wide range of analyte polarities and molecular weights. researchgate.netnih.gov
Extraction Temperature 40-70°CBalances analyte volatility and stability. maxwellsci.comfrontiersin.org
Extraction Time 30-60 minAllows for sufficient partitioning of analytes to the fiber. frontiersin.org
Desorption Time 2-5 minEnsures complete transfer of analytes to the GC system. frontiersin.org
Ionic Strength Addition of NaClIncreases the partitioning of analytes into the headspace. e3s-conferences.org

Advanced Distillation and Solvent Extraction Techniques

Besides SPME, other extraction techniques such as distillation and solvent extraction are also employed for the isolation of volatile esters.

Distillation is a process that separates components of a liquid mixture based on differences in their boiling points. scienceready.com.au For volatile esters, which often have relatively low boiling points, distillation can be an effective purification method. scienceready.com.au

Simple and Fractional Distillation: These are the most basic forms of distillation. Fractional distillation, which uses a fractionating column, provides better separation of compounds with close boiling points and is widely used in refining processes. alaquainc.com

Steam Distillation: This technique is particularly useful for extracting heat-sensitive compounds, as it involves passing steam through the sample to vaporize the volatile components at a lower temperature. alaquainc.com

Vacuum Distillation: By reducing the pressure inside the distillation apparatus, the boiling points of the compounds are lowered. alaquainc.com This is beneficial for high-boiling esters or those that are prone to decomposition at elevated temperatures. google.com

Molecular Distillation: This is an advanced vacuum distillation technique where the distance between the evaporator and the condenser is very short, minimizing thermal degradation of heat-sensitive compounds. researchgate.net

Solvent extraction involves the use of a solvent to selectively dissolve the target compounds from a sample. The choice of solvent is crucial and depends on the solubility of the target ester. For this compound, which is soluble in organic solvents but insoluble in water, organic solvents would be used for extraction. nih.gov The efficiency of solvent extraction can be influenced by factors such as the solvent-to-sample ratio, extraction time, and temperature.

Structure Activity Relationship Sar and Molecular Interaction Studies of Heptyl Isobutyrate

Computational Chemistry and Molecular Modeling Approaches

Computational methods offer a powerful lens for examining the properties of heptyl isobutyrate at a molecular level, predicting its behavior and interactions without the need for direct experimentation.

Quantum Chemical Calculations (Ab Initio, DFT) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are versatile methods for investigating the electronic structure of molecules. arxiv.org These calculations can determine the optimized geometry, thermodynamic parameters, and electronic properties of a compound like this compound. For instance, methods like the B3LYP hybrid functional with a 6-311++G(d,p) basis set are commonly used for geometry optimization of molecular structures. mdpi.com Such calculations, performed using software like Gaussian, treat molecules as having closed electron shells and can confirm that the calculated structure represents an energy minimum through vibrational analysis. mdpi.com

These computational techniques are advantageous as they allow for first-principle calculations without empirical parameters and offer a pathway to systematically improve accuracy. qunasys.com The insights gained, such as gas-phase enthalpies of formation, are crucial for understanding the molecule's stability and reactivity. mdpi.com While specific DFT studies on this compound are not prevalent in readily available literature, the methodology is widely applied to similar organic esters and energetic compounds to derive key thermodynamic data. mdpi.com

Table 1: Example of Calculated Thermodynamic Parameters for Ester Compounds via DFT (Note: This table is illustrative of parameters obtained for organic molecules using DFT, based on methodologies described for similar compounds.)

ParameterDescriptionTypical Calculation Method
Optimized Molecular GeometryThe lowest energy 3D arrangement of atoms.B3LYP/6-311++G(d,p)
Enthalpy of Formation (Gas-phase)The change in enthalpy during the formation of the compound from its constituent elements.Isodesmic Reactions combined with DFT energy calculations. mdpi.com
Dipole MomentA measure of the net molecular polarity.Calculated from the final wave function post-optimization.
Vibrational FrequenciesUsed to confirm the structure is a true minimum (no imaginary frequencies) and to predict IR spectra.Hessian matrix calculation. mdpi.com

Molecular Dynamics (MD) Simulations of this compound in Biological and Non-Biological Systems

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. For esters similar to this compound, MD simulations have been used to investigate properties like density, viscosity, and diffusion coefficients over various temperatures and pressures. researchgate.net These simulations often utilize force fields such as TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) or OPLS (Optimized Potentials for Liquid Simulations) to model the interatomic forces. researchgate.net

For example, MD simulations performed on model compounds of polymers, such as biphenyl-2-yl isobutyrate, have successfully calculated properties like the mean-square dipole moment and the time dependence of the dipolar autocorrelation coefficient. These simulations are crucial for understanding how molecules like this compound behave in bulk liquid phases or interact with other molecules in complex systems, such as in fragrance formulations or within biological membranes. researchgate.net The results from MD can be transformed from the time domain to the frequency domain to predict experimental observables like complex permittivity, bridging computational models with real-world measurements.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity (e.g., biological, toxicological) of chemicals based on their molecular structure. science.gov For fragrance ingredients like this compound, QSAR is instrumental in filling data gaps for toxicological endpoints and prioritizing chemicals for further testing. researchgate.netuninsubria.it

The process involves calculating a set of theoretical molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. researchgate.net These descriptors are then used to build a mathematical model that correlates them with an observed activity. For fragrance materials, QSAR models have been developed to predict properties such as mouse oral LD50 and cytotoxicity. researchgate.net The applicability of these models is confirmed through rigorous internal and external validation procedures. uninsubria.it By analyzing a group of structurally similar fragrance esters, a QSAR model can predict the potential effects of this compound based on the known data of its analogues. acs.org

Table 2: Example of a QSAR Data Set for Fragrance Esters (Note: This table is a representative example based on the types of data used in QSAR studies of fragrance materials. researchgate.net Values are for illustrative purposes.)

Compound (Analogue)log KOW (Descriptor)Molecular Weight (Descriptor)Predicted Toxicity (log 1/LD50)
Butyl Acetate (B1210297)1.82116.16-1.85
Isoamyl Acetate2.26130.18-1.97
Hexyl Acetate3.34144.21-2.15
Cinnamyl Isovalerate4.10218.29-1.32 researchgate.net

Ligand-Receptor Interaction Research (Non-Human, In Vitro Systems)

In vitro studies using non-human systems are essential for directly probing the interactions of this compound with biological targets like olfactory receptors and enzymes.

Olfactory Receptor Binding Studies Using Heterologous Expression Systems

The perception of smell begins with the binding of an odorant molecule to one or more olfactory receptors (ORs). oup.com Research into these interactions is challenging because ORs are membrane proteins that are difficult to express and purify, and no crystal structure is currently available. biomedres.us To overcome this, researchers use heterologous expression systems (e.g., in HEK293 cells) where a specific OR is expressed and its response to various odorants can be measured, often via a reporter gene assay (like luciferase) or by measuring intracellular cAMP levels. chemcom.be

These studies reveal a combinatorial and promiscuous nature of odor recognition: a single OR can be activated by multiple odorants, and one odorant can bind to several ORs. biomedres.usnih.gov For example, the human olfactory receptor OR1D2 was found to be broadly tuned, responding to 77 out of 1100 screened molecules, including a variety of chemical structures like β-phenoxy-ethyl-isobutyrate. chemcom.be Computational docking studies are often used alongside these experiments to predict the binding sites and energies for libraries of odorants against homology-modeled 3D structures of ORs. oup.comoup.com Such studies have shown, for instance, that aldehydes are prominent binders for the rat I7 receptor and have helped identify key amino acid residues involved in ligand binding. oup.comoup.com

Table 3: Example of Agonist Response for the Human Olfactory Receptor OR1D2 (Data sourced from a study on OR1D2 activation. chemcom.be)

CompoundLog(EC50)Perceived Odor Class
Cinnamic alcohol-3.47 ± 0.23balsamic chemcom.be
β-phenoxy-ethyl-isobutyrate-3.56 ± 0.98green chemcom.be
Anisyl acetate-3.38 ± 0.2powdery chemcom.be
Ethyl phenyl glycidate-3.43 ± 0.21fruity chemcom.be

Enzymatic Recognition and Substrate Specificity for this compound and Related Esters

Esterases are a diverse group of hydrolases that catalyze the cleavage and formation of ester bonds. openmicrobiologyjournal.com The substrate specificity of these enzymes—their ability to selectively act on specific substrates—is fundamental to their function. numberanalytics.com This specificity is determined by factors like the complementary shape, charge, and hydrophobic characteristics of the enzyme's active site and the substrate. openmicrobiologyjournal.com

The specificity of an esterase for a compound like this compound can be profiled by measuring its catalytic activity against a panel of related ester substrates. Typically, p-nitrophenyl (p-NP) esters with varying acyl chain lengths (e.g., acetate, butyrate (B1204436), octanoate) are used. openmicrobiologyjournal.com For example, an esterase from Bacillus licheniformis showed the highest activity towards p-nitrophenyl acetate and the lowest towards p-nitrophenyl octanoate (B1194180), indicating a preference for shorter acyl chains. openmicrobiologyjournal.com Conversely, some enzymes are promiscuous; a novel esterase isolated from a metagenomic screen was able to hydrolyze over 60 different ester substrates, a characteristic attributed to its large active site cavity. csic.es Computational docking of substrates into enzyme active sites can also be used to predict and rationalize these experimental findings on substrate specificity and stereoselectivity. researchgate.net

Table 4: Substrate Specificity of a Purified Esterase from Bacillus licheniformis (Data shows relative enzyme activity against different p-nitrophenyl esters. openmicrobiologyjournal.com)

SubstrateEsterase Activity (U/mg)Relative Activity (%)
p-Nitrophenyl acetate (p-NPA)43.95100%
p-Nitrophenyl butyrate (p-NPB)35.8781.6%
p-Nitrophenyl octanoate (p-NPO)17.1639.0%
p-Nitrophenyl palmitate (p-NPP)21.3248.5%

Stereochemical Investigations and Enantiomeric Purity Effects on Biological Activity

This compound possesses a chiral center at the second carbon of the heptyl group, which means it can exist as two distinct enantiomers: (R)-hept-2-yl 2-methylpropanoate (B1197409) and (S)-hept-2-yl 2-methylpropanoate. The spatial arrangement of the atoms at this chiral center differs between the two enantiomers, resulting in non-superimposable mirror images. This difference in three-dimensional structure is fundamental to how each enantiomer may interact with chiral biological molecules such as enzymes and receptors.

In many cases, the biological activity of a chiral compound is predominantly associated with one of its enantiomers, known as the eutomer, while the other enantiomer, the distomer, may exhibit significantly lower activity, different activity, or even antagonistic effects. nih.gov The differential interaction arises because biological targets are themselves chiral, and the "fit" between the small molecule and its target is often highly specific, akin to a lock and key.

Given that this compound is recognized primarily as a flavoring agent, the focus of existing literature has been on its sensory properties and safety as a food additive rather than on its specific pharmacological activities at the stereoisomeric level. nih.goveuropa.eu Future research could potentially explore whether the (R) and (S) enantiomers of this compound exhibit different biological effects, which could have implications for its application and safety assessment. Such studies would necessitate the synthesis and separation of the individual enantiomers and subsequent evaluation in relevant biological systems.

Environmental Fate, Degradation, and Biotransformation of Heptyl Isobutyrate

Biodegradation Pathways in Natural and Engineered Systems

The primary route for the ultimate breakdown of heptyl isobutyrate in the environment is biodegradation. As an ester, it is susceptible to enzymatic hydrolysis, which cleaves the molecule into its constituent alcohol and carboxylic acid, both of which are readily metabolized by a wide range of microorganisms. numberanalytics.comnih.gov

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic cleavage of its ester bond. This reaction is catalyzed by a broad class of hydrolytic enzymes known as carboxylesterases (EC 3.1.1.1), which includes lipases and esterases. mdpi.commdpi.com These enzymes are ubiquitous in bacteria, fungi, and other organisms. mdpi.com

The hydrolysis of this compound yields 1-heptanol (B7768884) and isobutyric acid:

(CH₃)₂CHCOOCH₂(CH₂)₅CH₃ (this compound) + H₂O → (CH₃)₂CHCOOH (Isobutyric Acid) + HOCH₂(CH₂)₅CH₃ (1-Heptanol)

Esterases typically hydrolyze water-soluble esters with short-chain fatty acids, while lipases act on water-insoluble esters with long-chain fatty acids. scielo.brresearchgate.netoup.comatamanchemicals.com Given the structure of this compound, with a short, branched-chain acid and a medium-length alcohol chain, both enzyme types could potentially facilitate its degradation. The efficiency of these enzymes can be influenced by steric hindrance near the ester bond, a factor relevant to the branched structure of the isobutyrate group. nih.gov

Following hydrolysis, the two resulting compounds enter common metabolic pathways:

Isobutyric Acid: This branched-chain fatty acid is an endogenous compound in many biological systems and can be metabolized by microorganisms. oecd.org It is typically converted to isobutyryl-CoA, which can then enter central carbon metabolism, ultimately being mineralized to carbon dioxide and water. oecd.org

1-Heptanol: This medium-chain primary alcohol is oxidized sequentially by microbial alcohol dehydrogenases and aldehyde dehydrogenases to form heptanoic acid. Heptanoic acid is then catabolized through the β-oxidation pathway, a fundamental process for breaking down fatty acids to produce acetyl-CoA, which enters the citric acid cycle for energy production.

While many microorganisms possess the necessary enzymes, specific strains show varying efficiencies. For instance, some Gram-positive bacteria exhibit a broad substrate spectrum, capable of degrading esters with longer alcohol chains. solubilityofthings.com Conversely, some bacteria may be less effective; studies on isobutyl isobutyrate showed limited degradation by E. coli. researchgate.net

Table 1: Key Microbial Enzymes in this compound Degradation

Enzyme Class EC Number Action Common Microbial Sources
Carboxylesterases 3.1.1.1 Hydrolyze ester bonds to form an alcohol and a carboxylic acid. mdpi.com Bacteria (Pseudomonas, Bacillus), Fungi (Aspergillus, Fusarium), Yeast. solubilityofthings.comresearchgate.net
Lipases 3.1.1.3 A subclass of esterases that act on water-insoluble esters. oup.comatamanchemicals.com Bacteria, Fungi, Yeast.
Alcohol Dehydrogenases 1.1.1.1 Oxidize the resulting 1-heptanol to heptanal. Ubiquitous in microbes.

The rate at which this compound biodegrades is highly dependent on local environmental conditions. The key factors include temperature, pH, and the nature of the microbial community present.

Temperature: As with most biological processes, degradation rates generally increase with temperature up to an optimum for the specific microbial population. Lower temperatures, such as those found in deep soil or cold waters, will significantly slow down enzymatic activity and thus the rate of hydrolysis.

pH: The pH of the environment has a dual effect. It directly influences the rate of abiotic chemical hydrolysis and also affects the activity of microbial enzymes, which typically have an optimal pH range. nih.gov For instance, different microbial groups dominate degradation under acidic, neutral, or alkaline soil conditions. nih.gov

Microbial Community: The presence of a diverse and adapted microbial consortium is critical for efficient degradation. Environments with a history of exposure to similar organic compounds may harbor microbial populations capable of metabolizing esters more rapidly. The availability of other nutrients (nitrogen, phosphorus) and electron acceptors (like oxygen in aerobic environments) also plays a crucial role. researchgate.netscentjourner.com In anaerobic settings, degradation can still occur but often at a slower rate and involves syntrophic cooperation between different microbial species. scentjourner.com

Table 2: Influence of Environmental Factors on Degradation of this compound

Factor Influence on Degradation Kinetics Rationale
Temperature Rate increases with temperature up to an optimum, then decreases. Affects enzyme catalytic activity and microbial growth rates.
pH Optimal degradation occurs in near-neutral pH ranges (6-8) for many microbial communities. Extreme pH can inhibit microbial activity but may increase abiotic hydrolysis. nih.gov Microbial enzymes have specific pH optima. Chemical hydrolysis is catalyzed by acid or base. nih.gov
Oxygen Availability Faster degradation under aerobic conditions. Aerobic respiration yields more energy for microbial growth. Anaerobic degradation is possible but often slower.
Nutrient Availability Essential for microbial growth. Microorganisms require sources of nitrogen, phosphorus, and other micronutrients to build biomass and synthesize enzymes.

| Bioavailability | Higher bioavailability leads to faster degradation. | The compound must be accessible to microbial enzymes. Adsorption to soil/sediment can reduce bioavailability. |

Microbial Degradation Mechanisms and Identified Enzyme Systems

Photolytic and Hydrolytic Transformation Mechanisms in Aqueous and Atmospheric Phases

In addition to biodegradation, this compound can be transformed by abiotic chemical reactions, particularly hydrolysis and photolysis.

Hydrolytic Transformation: Hydrolysis is a chemical reaction with water that splits the ester back into its constituent acid and alcohol. This reaction can occur without microbial involvement and is catalyzed by the presence of acids or bases. thegoodscentscompany.com

Acid-Catalyzed Hydrolysis: In acidic aqueous environments (e.g., acid rain, some industrial effluents), the hydrolysis of this compound is accelerated. The reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (e.g., certain industrial wastewaters, alkaline soils), hydrolysis is rapid and essentially irreversible, forming a salt of isobutyric acid (isobutyrate) and 1-heptanol. The half-life for a similar ester, isobutyl isobutyrate, is estimated to be over 9 years at a neutral pH of 7 but decreases to 337 days at pH 8. researchgate.net

Photolytic Transformation: As a saturated ester, this compound does not significantly absorb sunlight in the environmentally relevant spectrum (>290 nm), so direct photolysis (degradation by direct absorption of light) is not a significant pathway. However, it is susceptible to indirect photolysis, primarily through reactions with photochemically generated oxidants.

In the Atmosphere: The most important atmospheric degradation pathway for this compound is its reaction with the hydroxyl radical (•OH). researchgate.net The •OH radical is highly reactive and is formed in the atmosphere through photochemical processes. The rate constant for the reaction of this compound with •OH radicals is estimated to be 9.74 x 10⁻¹² cm³/molecule-sec. numberanalytics.com Using a typical atmospheric •OH concentration, this translates to an estimated atmospheric half-life of approximately 1.3 days, indicating that it will be removed from the atmosphere relatively quickly. researchgate.net

In Water: Photochemically produced reactive species in sunlit surface waters, such as •OH radicals, can also contribute to the degradation of dissolved this compound, although this pathway is generally less significant than biodegradation or atmospheric photolysis.

Volatilization and Atmospheric Transport Modeling

Due to its physical and chemical properties, volatilization is a key process in the environmental distribution of this compound. As a fragrance and flavor compound, it is designed to be volatile. thegoodscentscompany.com

When released to soil or water, a significant fraction of this compound is expected to partition into the atmosphere. This process is governed by its vapor pressure and Henry's Law Constant. researchgate.net For the related compound isobutyl isobutyrate, the Henry's Law constant suggests that volatilization from water will be moderate. researchgate.net Once in the atmosphere, it can be transported over distances before being degraded or deposited back to the Earth's surface via wet (rain) or dry deposition. Atmospheric transport models can use these physicochemical properties to predict the movement and eventual fate of the compound following its release. europa.eu

Bioavailability and Distribution in Environmental Compartments

The distribution of this compound in the environment is dictated by its relatively low water solubility and high lipophilicity (affinity for fats and oils). researchgate.net These properties are often quantified by the octanol-water partition coefficient (Log Kₒw). A high Log Kₒw value indicates a tendency for the chemical to partition from water into organic phases.

Water and Sediment: Due to its low water solubility, this compound concentrations in the water column are expected to be low. It will preferentially adsorb to suspended organic matter and accumulate in sediments, where it may be less bioavailable for degradation. researchgate.netscentjourner.com

Soil: In terrestrial environments, it will bind to the organic carbon fraction of the soil. This binding reduces its mobility and leaching into groundwater but also can decrease its availability to soil microorganisms.

Biota: The lipophilic nature of this compound suggests a potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms. This process involves the uptake of the chemical from the environment at a rate faster than it can be eliminated through metabolism or excretion.

The combination of these partitioning behaviors means that while this compound is degradable, its persistence in a specific environmental compartment will be highly dependent on its bioavailability.

Table 3: Estimated Physicochemical Properties and Environmental Fate Indicators for this compound and Analogs

Property Estimated Value Implication for Environmental Fate Source
Molecular Weight 186.30 g/mol - -
Boiling Point 212 °C Low volatility relative to smaller esters, but will still partition to air. thegoodscentscompany.com
Vapor Pressure 0.11 mmHg (14.7 Pa) @ 25°C Moderate volatility, will readily evaporate into the atmosphere. researchgate.net (Analog)
Water Solubility 520 mg/L @ 27°C Low solubility, will tend to partition out of the aqueous phase. researchgate.net (Analog)
Log Kₒw (Octanol-Water Partition Coefficient) 3.6 - 4.2 High potential to adsorb to organic matter and bioaccumulate in fatty tissues. researchgate.net (Analog)
Henry's Law Constant 1.58 x 10⁻³ atm-m³/mol Indicates moderate volatilization from water surfaces. researchgate.net (Analog)
Atmospheric •OH Reaction Rate Constant 9.74 x 10⁻¹² cm³/molecule-sec Leads to a short atmospheric half-life (approx. 1.3 days). numberanalytics.com

| Hydrolysis Half-Life (Abiotic) | >9 years at pH 7; 337 days at pH 8 | Stable to neutral hydrolysis; degradation increases in alkaline conditions. | researchgate.net (Analog) |

Advanced Research Applications and Methodological Advancements Pertaining to Heptyl Isobutyrate

Contributions to Chemical Ecology Research

Chemical ecology investigates the role of chemical signals in mediating interactions between living organisms. researchgate.net Semiochemicals, the compounds that carry these signals, are fundamental to understanding ecosystem dynamics. researchgate.net Heptyl isobutyrate and structurally similar esters have been identified as significant semiochemicals, particularly for insects.

This compound functions as a kairomone, a chemical signal emitted by one species that benefits a receiving species. It is often associated with the volatile profiles of ripe fruit and fermenting materials, which serve as food sources for various insects. oup.com Research has shown that esters, including isobutyrates and butyrates, are key components in the chemical cues that guide foraging insects, particularly Hymenoptera (wasps and bees) and Heteroptera (true bugs). researchgate.netannualreviews.org

In terrestrial ecosystems, these esters help form complex communication networks. For instance, the presence of this compound can signal a viable food source, influencing the foraging patterns of social wasps like the western yellowjacket (Vespula pensylvanica). oup.com While many early studies focused on the closely related heptyl butyrate (B1204436), the principles of attraction are linked to the general chemical class of medium-chain alkyl esters. oup.comresearchgate.net The composition of volatile organic compounds (VOCs) from a food source, including specific esters, provides detailed information about its location, quality, and stage of ripeness, which is crucial for insects making foraging decisions. researchgate.net

The identification of this compound and similar compounds as insect attractants has led to their use in developing semiochemical-based research tools. These tools are primarily used for monitoring and managing insect populations in both agricultural and natural settings. annualreviews.org Heptyl butyrate, a well-known attractant for several yellowjacket species, is a common component in commercial lures used for trapping and research. researchgate.netnih.gov

Field studies have systematically evaluated the effectiveness of different esters in attracting social wasps. Research in New Zealand beech forests tested a range of aliphatic butyrates to optimize attractants for the invasive common wasp, Vespula vulgaris. These studies demonstrated that esters with specific alkyl chain lengths, including heptyl butyrate, exhibited the highest biological activity. researchgate.net Such research is critical for developing species-specific or broad-spectrum lures, which can be used to study insect behavior, population dynamics, and for control strategies that minimize harm to non-target species. nih.gov

The table below summarizes findings from a comparative study on yellowjacket attractants, illustrating the efficacy of ester-based lures.

Table 1: Comparative Attraction of Yellowjackets to Different Baits

Bait Treatment Mean No. of V. germanica Captured Mean No. of V. vulgaris Captured
Fruit Powder + Yeast 150.5 135.2
Fruit Powder Only 25.8 15.6
Heptyl Butyrate Lure 18.3 20.1

Data adapted from a 2017 study on yellowjacket attractants. The results show that while the heptyl butyrate lure was more effective than the water control, a bait combining fruit powder and yeast was significantly more attractive to both species studied. nih.gov

Understanding Chemical Communication Networks in Terrestrial and Aquatic Ecosystems

Research in Materials Science and Polymer Chemistry

While this compound is not typically used as a direct monomer in large-scale polymer production, its structural components—the isobutyrate group and the ester linkage—are highly relevant in specialized areas of polymer research.

In the field of polymer chemistry, the isobutyrate structure is a key motif in initiators used for controlled radical polymerization techniques. Specifically, bromo-isobutyrate derivatives are widely used as initiators for Atom Transfer Radical Polymerization (ATRP). rsc.org This method allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. The isobutyrate group provides the necessary chemical environment to control the polymerization process.

Furthermore, isobutyrate esters have been explored as electron donors in the living carbocationic polymerization of isobutylene, a process used to synthesize polyisobutylene (B167198) (PIB), a polymer with applications in lubricants, adhesives, and sealants. researchgate.net The presence of an ester like ethyl isobutyrate can mediate the polymerization, influencing the molecular weight and properties of the final polymer. researchgate.net These examples highlight how the isobutyrate moiety, the core of this compound, is integral to advanced polymer synthesis methodologies.

The ester linkage (-COO-) is the defining functional group of this compound and is central to the field of biodegradable polymers. Many of the most promising synthetic biodegradable polymers are polyesters, whose backbone consists of repeating ester bonds. mdpi.com These linkages are susceptible to hydrolytic cleavage, either chemically or enzymatically, which allows the polymer to break down into smaller, environmentally benign molecules. rsc.orgmdpi.com

Polymers such as poly(lactic acid) (PLA), poly(butylene succinate) (PBS), and poly-β-aminoesters (PBAEs) all rely on the hydrolysis of their ester linkages for degradation. mdpi.comnih.govacs.org Research in this area focuses on understanding how the chemical environment around the ester bond influences the rate of degradation. Factors like the length of the alkyl chains (analogous to the heptyl and isobutyl groups in this compound) and the presence of other functional groups affect the polymer's hydrophobicity, crystallinity, and susceptibility to enzymatic attack. rsc.orgmdpi.com Therefore, simple esters like this compound serve as model compounds for studying the fundamental chemistry of ester hydrolysis, providing insights applicable to the design of new biodegradable materials.

This compound as a Monomer or Structural Motif for Novel Polymer Synthesis

Methodological Innovations in Analytical Chemistry

The detection and quantification of volatile organic compounds like this compound are critical in food science, environmental monitoring, and chemical ecology. Due to their low concentrations in complex matrices, advanced analytical methods are required. mdpi.com Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and widely used technique for this purpose. mdpi.comnih.gov

Recent methodological innovations have focused on improving sensitivity, accuracy, and throughput. One significant advancement is the use of Retention Time Locking (RTL) with GC-MS. RTL adjusts the inlet pressure of the gas chromatograph to ensure that the retention times of analytes are highly consistent across different runs and instruments. europa.eu This allows for the creation of robust databases and libraries, such as the FLAVOR2 library, which contains retention time and mass spectral data for hundreds of flavoring compounds, enabling rapid and reliable screening of samples for target analytes like this compound. europa.eu

Innovations in sample preparation have also been crucial. Solvent-free extraction techniques, particularly solid-phase microextraction (SPME), have become standard for analyzing volatiles in food and beverages. ichem.md SPME uses a coated fiber to extract and concentrate analytes from a sample's headspace or liquid phase, which are then thermally desorbed into the GC inlet. This method is fast, sensitive, and minimizes sample manipulation, making it superior to older methods like direct liquid injection for detecting trace-level flavor compounds. ichem.md

Table 2: Advanced Analytical Methods for this compound Analysis

Technique Principle Key Innovation/Application
GC-MS Separates compounds based on volatility and polarity, followed by identification based on mass-to-charge ratio. The standard for identifying and quantifying volatile esters. nih.gov
GC-MS with RTL GC-MS combined with software that locks retention times to a reference standard for high reproducibility. Allows for reliable screening against large spectral libraries (e.g., FLAVOR2) for rapid identification. europa.eu

| SPME-GC-MS | A solvent-free extraction method where a coated fiber concentrates analytes prior to GC-MS analysis. | Enhances detection of trace-level compounds in complex matrices like wine and food; improves sensitivity over direct injection methods. mdpi.comichem.md |

Development of Novel Sensors and Detection Platforms for Volatile Esters

The detection of volatile esters like this compound is crucial in fields such as food quality control, environmental monitoring, and medical diagnostics. Traditional methods like gas chromatography-mass spectrometry (GC-MS) are accurate but often large, expensive, and require significant time for sample preparation and analysis. cam.ac.uk This has spurred the development of novel sensors and detection platforms that are faster, more portable, and can provide real-time analysis.

A significant area of advancement is the electronic nose (e-nose). nih.gov An e-nose is a device equipped with an array of chemical gas sensors that respond to volatile compounds, creating a unique digital signature or "smell-print" for a given sample. nih.gov These devices are particularly effective in discriminating complex mixtures of fruit volatiles, which are rich in esters. nih.gov For instance, electronic noses have been successfully used to characterize the maturity stages of strawberries by analyzing their volatile patterns, of which esters are the predominant component. cabidigitallibrary.org Similarly, they have been applied to assess the ripeness of apples, peaches, and tomatoes. cabidigitallibrary.orgmdpi.com These systems often utilize metal-oxide-semiconductor (MOS) sensors, which can detect a broad range of volatile organic compounds (VOCs). matec-conferences.org An e-nose composed of 18 different MOS gas sensors was able to distinguish between five developmental stages of strawberries. cabidigitallibrary.org

Another innovative approach involves colorimetric sensor arrays. One such sensor was developed using dopamine-capped copper-silver bimetallic nanoparticles combined with organic dyes to discriminate between different alcohols, aldehydes, and esters. rsc.org The sensing mechanism relies on nanozyme-catalyzed reactions that alter the pH of the detection media, causing a color change in pH-sensitive indicators. rsc.org This allows for a visual detection pattern unique to each sample. rsc.org

Furthermore, sustainable and readily available materials like cellulose (B213188) are being explored for creating chemosensors for volatile sensing. nih.gov Cellulose and its derivatives can be modified to act as responsive materials in sensors that detect gases and organic vapors through optical or electrical signal changes. nih.gov These cellulose-based platforms offer the advantages of being biocompatible, biodegradable, and mechanically robust. nih.gov

Table 1: Overview of Novel Sensor Technologies for Volatile Ester Detection

Sensor TechnologyPrinciple of OperationDetected CompoundsKey Advantages
Electronic Nose (e-nose) An array of gas sensors (e.g., MOS) generates a unique response pattern ("smell-print") for a complex volatile mixture. nih.govVolatile Organic Compounds, including esters, alcohols, and aldehydes in fruits like strawberries, apples, and grapes. cabidigitallibrary.orgmdpi.comNon-destructive, rapid analysis, effective for complex aroma profiling. nih.gov
Colorimetric Sensor Array Nanozyme-catalyzed reactions of VOCs cause pH changes, leading to visible color variations in organic dyes. rsc.orgAlcohols, aldehydes, and esters in urine samples. rsc.orgVisible detection, potential for point-of-care applications. rsc.org
Cellulose-Based Sensors Chemically modified cellulose materials act as responsive platforms, detecting volatiles through luminescent or colorimetric changes. nih.govGases and organic vapors such as H₂S and various VOCs. nih.govSustainable, biocompatible, affordable, and versatile. nih.gov
Functionalized Silica (B1680970) Adsorbents Temperature-controlled adsorption and desorption of VOCs on functionalized silica surfaces, detected by a photoionization detector (PID). cam.ac.ukBenzene, Toluene, Ethylbenzene, Xylene (BTEX). cam.ac.ukHigh sensitivity (ppb range), potential for selective detection of specific VOCs. cam.ac.uk

Miniaturization and Automation of this compound Analysis Systems

To enhance throughput and reduce sample and reagent consumption, significant research has focused on the miniaturization and automation of analytical systems for volatile compounds, including esters like this compound. These advancements aim to make analysis faster, more efficient, and more aligned with the principles of Green Chemistry. acs.org

Automation has been successfully integrated into headspace analysis techniques coupled with GC-MS. gcms.cz Automated dynamic headspace systems, using replaceable adsorbent traps, can profile volatile compounds with minimal manual intervention. gcms.cz Complete automation of both static and dynamic headspace analysis is achievable for unattended operation, significantly improving laboratory workflow. gcms.cz Sample preparation, a traditionally labor-intensive step, has also seen major progress in automation. Robotic sample preparation stations can now perform complex derivatization processes, such as the formation of fatty acid methyl esters (FAMEs), with better precision and reduced human error compared to manual procedures. chromatographytoday.com

Miniaturization is often achieved through advanced extraction techniques that require smaller sample volumes and reduce or eliminate the use of organic solvents. Key techniques include:

Solid Phase Microextraction (SPME): A solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the sample headspace or liquid. Volatiles adsorb to the fiber and are then thermally desorbed into a GC inlet. SPME is simple, fast, and easily automated.

Stir Bar Sorptive Extraction (SBSE): This technique uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS) than an SPME fiber, allowing for higher recovery of analytes. mdpi.com The stir bar is placed in the sample, and after extraction, it is thermally desorbed for GC analysis. mdpi.com

Miniaturized Liquid-Liquid Extraction (LLE): This approach scales down traditional LLE to use microliter volumes of solvents, reducing waste and cost. acs.org It has been effectively used for the multiclass analysis of volatile metabolites, including esters, from complex biological matrices like rumen fluid. acs.org

Dispersive Liquid-Liquid Microextraction (DLLME): In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. ionike.com This maximizes the surface area for extraction, allowing for rapid and efficient preconcentration of analytes. ionike.com

The integration of these miniaturized extraction methods with fully automated analytical platforms represents the cutting edge of volatile compound analysis. For example, the zNose™, which combines ultra-fast gas chromatography with a surface acoustic wave (SAW) sensor, can perform headspace sampling, separation, and detection in about one minute per sample. nih.gov Furthermore, microfluidic "lab-on-a-chip" platforms are emerging as powerful tools for screening and optimizing extraction conditions at the nanoliter scale, promising even greater integration and automation in the future. researchgate.net

Table 2: Comparison of Miniaturized and Automated Analysis Techniques for Volatile Esters

TechniquePrincipleSample VolumeKey Features
Automated Headspace-GC-MS Automated sampling of vapor phase above a sample, followed by GC-MS analysis. gcms.czmL rangeHigh throughput, unattended operation, suitable for routine analysis of spirits and beverages. gcms.cz
Solid Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber, followed by thermal desorption. mL rangeSolvent-free, simple, rapid, easily automated.
Stir Bar Sorptive Extraction (SBSE) Adsorption of analytes onto a coated magnetic stir bar. mdpi.commL rangeHigher analyte recovery than SPME, solvent-free. mdpi.com
Miniaturized Liquid-Liquid Extraction (LLE) Extraction using microliter volumes of solvents. acs.orgµL to mL rangeReduced solvent consumption, simple, versatile for complex matrices. acs.org
Dispersive Liquid-Liquid Microextraction (DLLME) Use of a disperser solvent to create a micro-emulsion for rapid extraction. ionike.commL rangeVery fast extraction, high enrichment factors. ionike.com
Ultra-Fast GC (zNose™) Integrated headspace sampling, fast chromatographic separation, and SAW sensor detection. nih.govµL to mL rangeExtremely rapid (approx. 1 min/sample), portable, real-time analysis. nih.gov

Emerging Research Directions and Future Perspectives in Heptyl Isobutyrate Research

Integration of Multi-Omics Technologies (Genomics, Metabolomics, Proteomics) for Comprehensive Biosynthesis Discovery

The intricate biochemical pathways leading to the synthesis of esters like heptyl isobutyrate can be comprehensively unraveled through the integration of multi-omics technologies. researchgate.netnih.govfrontiersin.org This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular processes involved. mdpi.comnih.govisaaa.org

Genomics and Transcriptomics: The foundation of this approach lies in genomics, which involves sequencing the entire genome of a relevant organism to identify the complete set of genes. isaaa.org This provides a blueprint of the organism's metabolic potential. nih.gov Transcriptomics then analyzes the complete set of RNA transcripts, revealing which genes are actively being expressed under specific conditions to produce the enzymes involved in ester biosynthesis. researchgate.net

Proteomics: Proteomics complements this by studying the entire set of proteins produced by an organism. mdpi.com It provides a direct look at the enzymatic machinery available for catalysis, including their abundance and post-translational modifications, which can significantly impact their activity. mdpi.com

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. isaaa.orgnih.gov By analyzing the metabolome, researchers can identify the precursors, intermediates, and final products of biosynthetic pathways, including this compound. researchgate.net This provides a real-time snapshot of the cell's metabolic state.

By integrating these "omics" datasets, researchers can build comprehensive metabolic models. mdpi.com For instance, a change in the expression of a particular gene (transcriptomics) can be correlated with the abundance of a specific enzyme (proteomics) and a subsequent shift in the concentration of this compound and its precursors (metabolomics). This integrated approach allows for the identification of novel enzymes, the elucidation of regulatory networks, and the pinpointing of metabolic bottlenecks in the production of valuable esters. nih.govfrontiersin.org

Below is a table summarizing the roles of different omics technologies in biosynthesis discovery:

Omics TechnologyRole in Biosynthesis DiscoveryKey Information Provided
Genomics Identifies the genetic blueprint for metabolic pathways. isaaa.orgComplete set of genes, potential for enzyme production.
Transcriptomics Reveals which genes are actively expressed. researchgate.netLevels of RNA transcripts, gene regulation insights.
Proteomics Analyzes the protein machinery of the cell. mdpi.comProtein abundance, post-translational modifications, enzyme availability.
Metabolomics Measures the small molecule profile. isaaa.orgIdentification of precursors, intermediates, and final products; metabolic state.

High-Throughput Screening and Directed Evolution for Novel Biocatalysts

The discovery and engineering of highly efficient and specific biocatalysts, such as lipases and esterases, are central to improving the synthesis of this compound. High-throughput screening (HTS) and directed evolution are powerful tools that accelerate this process. nih.govnih.gov

Directed evolution mimics the process of natural selection in the laboratory to engineer enzymes with desired properties. nih.gov This involves creating large libraries of enzyme variants through methods like error-prone PCR and then screening these libraries for improved performance. harvard.edu HTS methods are essential for rapidly evaluating thousands or even millions of these variants. harvard.eduresearchgate.net

Several HTS assay formats have been developed for screening lipolytic enzymes:

Chromogenic and Fluorogenic Assays: These methods use synthetic substrates that release a colored or fluorescent product upon hydrolysis by an active enzyme. mdpi.comnih.gov The intensity of the color or fluorescence is proportional to the enzyme's activity and can be rapidly measured in microtiter plates. researchgate.netacs.org

Droplet-Based Microfluidics: This ultrahigh-throughput technique encapsulates single cells or enzymes in picoliter-sized water-in-oil droplets. mdpi.comresearchgate.net Each droplet functions as a tiny bioreactor, and fluorescence-activated droplet sorting (FADS) can be used to screen millions of variants per day. mdpi.com

Directed evolution campaigns have successfully improved various enzyme properties, including:

Catalytic Activity: Increasing the rate of the desired esterification reaction. acs.org

Thermostability: Enhancing the enzyme's ability to function at higher temperatures, which can improve reaction rates and reduce microbial contamination. acs.org

Solvent Tolerance: Improving performance in organic solvents, which are often used in ester synthesis to shift the reaction equilibrium towards the product.

Substrate Specificity: Tailoring the enzyme to preferentially catalyze the reaction between heptanol (B41253) and isobutyric acid.

The combination of creating vast genetic diversity and efficiently screening it allows for the rapid development of bespoke biocatalysts optimized for this compound production. nih.govharvard.edu

The following table outlines common HTS methods for lipolytic enzymes:

HTS MethodPrincipleThroughput
Microtiter Plate Assays Use of chromogenic or fluorogenic substrates to detect enzyme activity. researchgate.netnih.govThousands of variants per day. researchgate.net
Droplet-Based Microfluidics Encapsulation of enzymes/cells in picoliter droplets for individual assays. mdpi.comMillions of variants per day. researchgate.net

Advanced Computational Modeling and Artificial Intelligence in Predictive Chemistry and Biosynthesis

The fields of computational modeling and artificial intelligence (AI) are revolutionizing how chemists and bioengineers approach the synthesis of molecules like this compound. nso-journal.orgresearchgate.net These technologies offer predictive capabilities that can significantly reduce the time and resources required for experimental work. mdpi.com

Predictive Chemistry: AI algorithms, particularly machine learning models, can be trained on large datasets of chemical reactions to predict the outcomes of new reactions. researchgate.net For esterification reactions, models can predict optimal reaction conditions, potential byproducts, and yields based on the structures of the alcohol and carboxylic acid reactants. mdpi.com Generative large language models (LLMs) are even being developed to translate molecular notations into detailed procedural texts for chemical synthesis. mdpi.com

Retrosynthesis Prediction: AI is also being applied to the complex task of retrosynthesis, which involves working backward from a target molecule to identify potential starting materials and reaction pathways. mit.eduengineering.org.cn This can help in designing novel and more efficient synthetic routes to this compound.

Computational Enzyme Design: Molecular docking and molecular dynamics simulations can model the interaction between a substrate (like heptanol or isobutyric acid) and the active site of an enzyme. This information can guide the rational design of enzyme mutations to improve binding and catalytic efficiency.

Predictive Toxicology: Advanced quantitative structure-activity relationship (QSAR) models and machine learning algorithms are being used to predict the toxicological profiles of chemicals based on their molecular structure. yu.edu.jo This allows for the early-stage assessment of the potential hazards of new compounds and the design of safer alternatives.

The integration of AI and computational modeling provides a powerful in silico toolkit for accelerating the discovery and optimization of both the chemical and biosynthetic routes to this compound. nso-journal.org

Sustainable Production Technologies and Life Cycle Assessment Research for Ester Production

The growing demand for environmentally friendly products and processes is driving research into sustainable technologies for ester production. scirp.orgresearchgate.net This includes the use of renewable feedstocks, greener solvents, and energy-efficient processes, as well as a comprehensive evaluation of the environmental impact through Life Cycle Assessment (LCA). tandfonline.com

Renewable Feedstocks: There is a significant push to produce the precursor molecules for esters, such as alcohols and carboxylic acids, from renewable biomass rather than fossil fuels. nih.gov This involves the fermentation of sugars and lignocellulosic materials to produce bio-alcohols and volatile fatty acids like isobutyric acid. nih.gov

Green Production Technologies:

Biocatalysis: The use of enzymes (biocatalysis) for ester synthesis is inherently a green technology, as it occurs under mild reaction conditions (lower temperature and pressure) and often with high specificity, reducing the formation of unwanted byproducts. novozymes.comejbiotechnology.info

Bioelectrocatalysis: This emerging field combines electrochemistry with biocatalysis. acs.org It can use renewable electricity to drive enzymatic reactions, potentially offering a highly efficient and sustainable route for chemical synthesis. acs.org

Innovative Separation Techniques: The development of more sustainable downstream processing methods, such as membrane-based separation and pervaporation, can reduce the energy consumption and solvent use associated with purifying the final ester product.

Life Cycle Assessment (LCA): LCA is a standardized methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. tandfonline.commpob.gov.my For esters like this compound, an LCA would quantify impacts such as global warming potential, fossil fuel depletion, and water use. tandfonline.com LCA studies have shown that bio-based production routes for esters can offer significant environmental advantages over traditional chemical synthesis, particularly in terms of greenhouse gas emissions. tandfonline.com These assessments are crucial for identifying hotspots in the production process and guiding the development of more sustainable technologies.

Q & A

Q. What are the standard methods for synthesizing and characterizing heptyl isobutyrate in laboratory settings?

this compound (C₁₁H₂₂O₂, CAS 2349-13-5) is typically synthesized via esterification of isobutyric acid with heptanol, catalyzed by sulfuric acid or enzymatic methods. Key steps include refluxing reactants under controlled temperature (e.g., 80–100°C) and purification via fractional distillation. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra). Experimental protocols must detail reaction stoichiometry, catalyst concentration, and purification thresholds to ensure reproducibility .

Q. Which analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) and GC-MS are standard for quantification. Sample preparation often involves liquid-liquid extraction (e.g., using hexane or ethyl acetate) to isolate the compound. Calibration curves should account for matrix effects, and detection limits must be validated (e.g., ≤0.1 ppm). Physical properties like volatility (vapor pressure: 0.158 mmHg at 25°C) and solubility in organic solvents inform method selection .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity or stability data for this compound across studies?

Discrepancies often arise from variations in experimental conditions (e.g., temperature, pH, light exposure) or analytical sensitivity. To resolve contradictions:

  • Conduct meta-analyses comparing datasets with standardized variables.
  • Perform stability studies under controlled environments (e.g., accelerated degradation tests).
  • Validate findings using orthogonal methods (e.g., combining GC-MS and HPLC). Documenting all parameters (e.g., storage conditions, instrument calibration) in supplemental materials ensures reproducibility .

Q. What mechanistic insights exist regarding this compound’s role in plant stress responses?

In Osmanthus fragrans, this compound concentrations fluctuate under drought and heat stress (e.g., 0.96 ± 0.03 μg/g under moderate drought vs. 5.66 ± 0.63 μg/g under severe stress). Advanced studies employ transcriptomics to link ester biosynthesis pathways (e.g., acyltransferase activity) to stress-signaling genes. Experimental designs should include stress duration gradients and control groups to isolate compound-specific effects .

Q. What interdisciplinary approaches are effective for studying this compound’s environmental behavior?

  • Ecotoxicity: Use microcosm experiments to assess biodegradation rates and metabolite profiling.
  • Atmospheric Chemistry: Model volatility (e.g., Henry’s Law constants) to predict airborne dispersion.
  • Computational Methods: Apply density functional theory (DFT) to predict reactivity with ozone or hydroxyl radicals. Cross-disciplinary collaboration ensures holistic risk assessments .

Methodological Considerations

Q. How should researchers design experiments to investigate this compound’s stability under varying pH conditions?

  • Prepare buffered solutions (pH 3–11) and incubate the compound at 25°C/40°C.
  • Monitor degradation kinetics via periodic sampling and GC-MS analysis.
  • Include mass balance checks to account for volatile losses. Detailed protocols must specify buffer compositions and sampling intervals to enable replication .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. For ecological data, apply mixed-effects models to account for interspecies variability. Power analyses should determine sample sizes a priori to avoid Type II errors. Raw data and code must be archived in repositories like Zenodo for transparency .

Ethical and Reproducibility Standards

  • Data Sharing: Deposit chromatograms, spectral data, and raw datasets in public repositories (e.g., ChemSpider, Figshare) with DOIs .
  • Ethical Compliance: For studies involving human subjects, document IRB approvals and informed consent protocols, especially in olfactory or exposure research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.